4-(1-Phenylethyl)resorcinol
Beschreibung
Eigenschaften
IUPAC Name |
4-(1-phenylethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXNIMHIHYFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005319 | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-27-8 | |
| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl resorcinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(alpha-Methylbenzyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYL RESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a widely utilized active ingredient in the cosmetics and pharmaceutical industries for its skin-lightening and antioxidant properties. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the Friedel-Crafts alkylation of resorcinol with styrene. Detailed experimental protocols for various catalytic systems are presented, along with a summary of reaction conditions and yields in tabular format for straightforward comparison. Furthermore, this document elucidates the molecular mechanism of action of this compound in inhibiting melanogenesis through the p44/42 MAPK signaling pathway, visualized with a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this compound.
Introduction
This compound, also known commercially as SymWhite 377®, is a synthetic aromatic compound that has gained significant attention for its efficacy in treating hyperpigmentation disorders.[1] Its primary mechanism of action involves the potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[2][3] The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of resorcinol with styrene, a classic and versatile method for forming carbon-carbon bonds on an aromatic ring.[4][5] This reaction can be catalyzed by a variety of acids, including mineral acids, solid acids, and ionic liquids, each offering distinct advantages in terms of yield, purity, and environmental impact.[1][4][6] This guide will detail the synthesis methodologies and the underlying biological pathways of its action.
Synthesis Pathways
The most common and industrially viable method for synthesizing this compound is the direct Friedel-Crafts alkylation of resorcinol with styrene. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using a Mineral Acid Catalyst (Hydrochloric Acid)
This protocol is adapted from a general method described in patent literature.[1][6]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (55 g, 0.5 mol) and toluene (100 mL).
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (10 g) to the flask while stirring.
-
Heating: Heat the mixture to 80°C with continuous stirring until the resorcinol is completely dissolved.
-
Styrene Addition: Add styrene (52 g, 0.5 mol) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: Maintain the reaction mixture at 80°C for 3 hours with vigorous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer three times with a saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acid catalyst.
-
Isolation and Purification: Separate the organic layer and concentrate it under reduced pressure to obtain a crude product. Recrystallize the crude product from a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Drying: Dry the purified product under vacuum at 50°C to obtain a white crystalline solid.
Protocol 2: Synthesis using an Ionic Liquid Catalyst ([Hnmp]HSO4)
This protocol is based on a study utilizing an N-methyl pyrrolidone bisulfate salt as a recyclable catalyst.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (82.5 g, 0.75 mol), styrene (52 g, 0.5 mol), and toluene (100 mL).
-
Catalyst Addition: Add the ionic liquid catalyst, [Hnmp]HSO4 (2.5% by weight of the reactants).
-
Reaction: Heat the reaction mixture to 105°C and maintain it for 6 hours with continuous stirring.
-
Work-up and Product Isolation: After cooling to room temperature, the ionic liquid phase will separate from the organic phase. Decant the toluene layer containing the product. The ionic liquid can be recovered and reused.
-
Purification: Concentrate the toluene solution under reduced pressure. The resulting crude product is then purified by recrystallization from toluene to afford the final product.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the different catalytic systems.
| Catalyst | Molar Ratio (Resorcinol:Styrene) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Hydrochloric Acid | 1:1 to 1.5:1 | Toluene | 60-95 | 2-5 | >60 | >99 | [1][6] |
| Sulfuric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |
| Phosphoric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |
| Polyphosphoric Acid | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |
| Wide Aperture Ion Exchange Resin | Not specified | Toluene | 60-95 | 2-5 | Not specified | >99 | [1] |
| [Hnmp]HSO4 (Ionic Liquid) | 1.5:1 | Toluene | 105 | 6 | 85.7 | Not specified | [4] |
Mechanism of Action in Melanogenesis Inhibition
This compound exerts its depigmenting effects by inhibiting the production of melanin. This is achieved primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Recent studies have elucidated that its anti-melanogenic action is mediated through the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]
The activation of this pathway leads to a downstream reduction in the expression of key melanogenic genes, including tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2). This ultimately results in decreased melanin synthesis. The signaling cascade is depicted in the diagram below.
Caption: Signaling pathway of this compound in melanogenesis inhibition.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation of resorcinol and styrene is a well-established and efficient method. The choice of catalyst can be tailored to optimize yield, purity, and process sustainability. Understanding the detailed experimental protocols and the underlying mechanism of its biological activity is crucial for its effective application in dermatological and cosmetic formulations. This guide provides a foundational resource for professionals working with this potent skin-lightening agent.
References
- 1. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]
- 2. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 3. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by ionic liquids | Semantic Scholar [semanticscholar.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, also known commercially as SymWhite 377, is a synthetic compound derived from resorcinol.[1][2] It has garnered significant attention in the fields of dermatology and cosmetology for its potent skin-lightening capabilities.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering crucial data and experimental context for researchers, scientists, and professionals involved in drug development and formulation. Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[6][7]
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound, providing a consolidated resource for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(1-phenylethyl)benzene-1,3-diol | [1] |
| Synonyms | 4-(alpha-Methylbenzyl)resorcinol, Phenylethyl resorcinol, Symwhite 377 | [1] |
| CAS Number | 85-27-8 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][4] |
| Molecular Weight | 214.26 g/mol | [1][4][8] |
| Appearance | White to light brown or beige powder/solid | [1][9][10] |
Table 2: Physical and Chemical Constants
| Property | Value | Conditions | Reference |
| Melting Point | 78-79 °C | [1] | |
| 79.13 °C | [11][12] | ||
| 80.2-81 °C | [13] | ||
| Boiling Point | 244 °C | at 12 mmHg | [1] |
| 197-198 °C | at 4 Torr | [1] | |
| Density | 1.24 g/mL | at 20 °C | [1] |
| pKa | 9.77 ± 0.40 | Predicted | [2][9] |
| LogP (Octanol-Water Partition Coefficient) | 3.35 ± 0.03 | at 21 °C | [11][12] |
Table 3: Solubility Data
| Solvent | Solubility | Conditions | Reference |
| Water | 0.159 g/L | [1] | |
| 3.85 g/L | at 20 °C | [9] | |
| DMSO | 100 mg/mL (466.72 mM) | Requires sonication | [8] |
| 50 mg/mL (233.36 mM) | Sonication is recommended | [14] | |
| Propylene Glycol | 367 to 877 mg/mL | [11][12] | |
| Glycerol | 367 to 877 mg/mL | [11][12] | |
| Chloroform | Slightly soluble | [9] | |
| Ethyl Acetate | Slightly soluble | [9] | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (11.67 mM) | Clear solution | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound has been determined using Differential Scanning Calorimetry (DSC) .[11][12]
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. At the melting point, the sample absorbs additional heat to undergo the phase transition from solid to liquid, resulting in a detectable peak in the DSC thermogram.
-
Methodology: A small, accurately weighed sample of this compound is placed in an aluminum pan. The pan is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen) within the DSC instrument. An empty pan is used as a reference. The temperature at which the endothermic peak corresponding to melting occurs is recorded as the melting point.[12]
Determination of LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and was determined using a High-Performance Liquid Chromatography (HPLC) method.[11][12]
-
Principle: The LogP value is determined by measuring the equilibrium concentration of the solute in a two-phase system of n-octanol and water. For the HPLC method, the retention time of the compound on a reverse-phase column is correlated with the LogP values of known standards.
-
Methodology: A validated HPLC method is developed.[12] A standard curve is generated by injecting a series of compounds with known LogP values and recording their retention times. This compound is then injected under the same chromatographic conditions. Its retention time is used to interpolate the LogP value from the standard curve. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and water.[15]
Determination of Solubility
The solubility of this compound in various solvents was also quantified using HPLC .[11][12]
-
Principle: An excess amount of the compound is added to a known volume of the solvent of interest. The mixture is agitated until equilibrium is reached, and then the undissolved solid is removed. The concentration of the dissolved compound in the supernatant is then determined by HPLC.
-
Methodology: An excess of this compound is added to a vial containing a specific solvent (e.g., water, propylene glycol, DMSO). The vial is sealed and agitated at a constant temperature for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The filtrate is appropriately diluted and analyzed by a validated HPLC method to determine the concentration of this compound.[12]
Mandatory Visualizations
Signaling Pathway of Tyrosinase Inhibition
This compound primarily exerts its skin-lightening effect by inhibiting the enzyme tyrosinase, which is the rate-limiting enzyme in the melanogenesis pathway.[6][7] The compound binds to the active site of tyrosinase, preventing it from catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor to melanin.[1] This inhibition leads to a reduction in melanin production. Additionally, some evidence suggests that phenylethyl resorcinol can increase the phosphorylation of p44/42 MAPK proteins, which in turn leads to the degradation of Microphthalmia-associated Transcription Factor (MITF), a key transcriptional regulator of tyrosinase expression.[1]
Caption: Tyrosinase inhibition pathway of this compound.
Experimental Workflow for Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between resorcinol and styrene, often using an acid catalyst.[1][16]
Caption: General workflow for the synthesis of this compound.
References
- 1. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 2. Phenylethyl résorcinol — Wikipédia [fr.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylethyl Resorcinol - CD Bioparticles [cd-bioparticles.net]
- 5. abmole.com [abmole.com]
- 6. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 7. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. zhishangchem.com [zhishangchem.com]
- 10. hzlzchems.com [hzlzchems.com]
- 11. Characterization and topical delivery of phenylethyl resorcinol | London Met Repository [repository.londonmet.ac.uk]
- 12. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wschemtrade.com [wschemtrade.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]
4-(1-Phenylethyl)resorcinol: A Technical Guide to its Tyrosinase Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Phenylethyl)resorcinol, also known as Phenylethyl Resorcinol (PR), is a potent synthetic tyrosinase inhibitor that has gained significant attention in dermatological and cosmetic research.[1] Chemically derived from the resorcinol structure, it serves as a high-potency agent for skin lightening and managing hyperpigmentation disorders.[1][2][3][4] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] Notably, its efficacy is reported to be significantly higher than that of commonly used agents like kojic acid.[1][2][5] Beyond direct enzyme inhibition, its anti-melanogenic effects are also mediated by the activation of the p44/42 MAPK signaling pathway, leading to the downregulation of key melanogenic proteins.[1][6][7] This technical guide provides a comprehensive overview of its inhibitory activity, including quantitative data, detailed experimental protocols for its evaluation, and an exploration of the underlying cellular mechanisms. Key challenges, such as photostability and solubility, and advanced formulation strategies to overcome them are also discussed.[1][4][5][8][9]
Core Mechanism of Tyrosinase Inhibition
This compound's primary molecular target is tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin.[1][10] The resorcinol moiety (a 1,3-dihydroxybenzene structure) is crucial for its activity. Unlike monophenols or catechols which can sometimes act as alternative substrates for tyrosinase, the meta-dihydroxy arrangement of resorcinol confers resistance to TYR-mediated oxidation while maintaining favorable interactions with the copper ions in the enzyme's active site.[10]
The compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing it from catalyzing the oxidation of its natural substrate, L-tyrosine, to L-DOPA and subsequently to dopaquinone.[2][7][11] This direct competitive inhibition effectively halts the melanin synthesis cascade at its earliest stage.[1]
Signaling Pathways in Anti-Melanogenic Action
Recent research has elucidated that this compound's anti-melanogenic activity is not limited to direct enzyme inhibition. It also modulates intracellular signaling pathways that regulate the expression of melanogenesis-related genes.
The primary pathway affected is the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[6][7]
-
Activation: this compound induces the phosphorylation and activation of Src and MEK1/2, which are upstream kinases of p44/42 MAPK.[6][7]
-
Downstream Effects: Activated p44/42 MAPK leads to the suppression of Microphthalmia-Associated Transcription Factor (MITF) protein levels.[6] MITF is a master regulator of melanogenic gene expression.
-
Gene Expression: The reduction in MITF protein subsequently decreases the mRNA levels of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein-2 (TRP-2).[6]
Importantly, studies have shown that this compound does not significantly affect other signaling pathways commonly associated with melanogenesis, such as the cAMP/PKA/CREB pathway or the NF-κB signaling pathway.[6][7] This indicates a specific mechanism of action mediated through MAPK activation.
Caption: Signaling pathway of this compound in melanocytes.
Quantitative Data Presentation
The potency of this compound has been evaluated in various in vitro models. It consistently demonstrates superior inhibitory activity compared to other well-known skin-lightening agents.
Table 1: Comparative Tyrosinase Inhibitory Activity (Enzyme Assays)
| Compound | Source/Enzyme | Potency / IC50 | Reference |
| This compound | Mushroom Tyrosinase | ~22 times more effective than Kojic Acid | [1][2][5] |
| This compound | Human Tyrosinase (hTYR) | IC50 = 200 µM | [10] |
| This compound | Murine Tyrosinase (mTYR) | IC50 = 0.05–0.24 µM | [10] |
| 4-n-Butylresorcinol (Rucinol) | Murine Tyrosinase (mTYR) | IC50 = 0.15–0.56 µM | [10][12] |
| 4-n-Butylresorcinol (Rucinol) | Human Tyrosinase (hTYR) | IC50 = 21–131 µM | [10][12] |
| Kojic Acid | Mushroom Tyrosinase | Reference Compound | [1][2][5] |
| Kojic Acid | Human Melanoma MNT-1 cells | IC50 = 800 µM | [10] |
Note: IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions. The data highlights the high potency of 4-substituted resorcinols, particularly against murine tyrosinase.
Table 2: Cellular Anti-Melanogenic Activity
| Cell Line | Assay | Effect of this compound | Reference |
| B16F10 Mouse Melanoma | Melanin Content | Significant reduction in a concentration-dependent manner. | [6][13] |
| B16F10 Mouse Melanoma | Cellular Tyrosinase Activity | Significant inhibition; more effective than Arbutin. | [5][6][13] |
| B16F10 Mouse Melanoma | Cellular Uptake | Encapsulation in NLCs significantly enhances cellular uptake. | [5] |
| Reconstructed Human Skin | Melanogenesis Inhibition | 0.1% formulation showed efficacy similar to 1% Kojic Acid. | [10] |
| Human Clinical Studies | Skin Lightening | 0.5% concentration successfully increased skin fairness. | [2] |
Experimental Protocols & Workflows
In Vitro Mushroom Tyrosinase Inhibition Assay (Cell-Free)
This protocol assesses the direct inhibitory effect of a compound on purified tyrosinase activity by measuring the rate of L-DOPA oxidation to dopachrome.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
20 µL of the test compound solution (or solvent for control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every minute for 20-30 minutes. The rate of dopachrome formation is proportional to tyrosinase activity.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 2. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Phenylethyl Resorcinol: A Technical Guide to its Biological Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethyl resorcinol, a synthetic compound derived from the structure of natural compounds found in Scotch pine bark, has emerged as a highly potent and safe active ingredient in the fields of dermatology and cosmetology.[1][2] This technical guide provides an in-depth review of the biological effects of phenylethyl resorcinol, with a primary focus on its well-documented skin-lightening properties. It details the compound's mechanism of action, presents quantitative data from in vitro and in vivo studies, outlines key experimental protocols for its evaluation, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.
Introduction
Phenylethyl resorcinol (4-(1-phenylethyl)1,3-benzenediol), commercially known as SymWhite 377®, is a nature-inspired synthetic molecule that has garnered significant attention for its potent biological activities.[1][3] Its primary application lies in the cosmetic and dermatological fields as a skin-brightening agent, addressing concerns of hyperpigmentation such as dark spots and uneven skin tone.[4][5] Beyond its remarkable efficacy in modulating melanogenesis, phenylethyl resorcinol also exhibits significant antioxidant and anti-inflammatory properties.[4][6] This guide delves into the core biological effects of phenylethyl resorcinol, providing a technical overview for advanced research and development.
Mechanism of Action
Potent Tyrosinase Inhibition
The principal mechanism underlying the skin-lightening effect of phenylethyl resorcinol is its potent inhibition of tyrosinase, the key enzyme in the melanin biosynthesis pathway.[4][7] Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][9] By binding to the active site of tyrosinase, phenylethyl resorcinol effectively blocks the production of melanin precursors.[7][10] Studies have demonstrated that its inhibitory effect on tyrosinase is significantly higher than that of other commonly used skin-lightening agents.[8][10]
Modulation of Melanogenesis Signaling Pathways
Recent research has elucidated that the anti-melanogenic activity of phenylethyl resorcinol extends beyond direct enzyme inhibition and involves the modulation of intracellular signaling pathways. Specifically, phenylethyl resorcinol has been shown to activate the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This activation leads to a downstream reduction in the protein levels of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, and consequently suppresses the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2).[11] Interestingly, phenylethyl resorcinol does not appear to affect the cAMP signaling pathway, a common target for other melanogenesis inhibitors.[11]
Antioxidant and Anti-inflammatory Properties
Phenylethyl resorcinol is also a powerful antioxidant, effectively scavenging free radicals that contribute to cellular damage and accelerated skin aging.[4][12] Its antioxidant capacity has been shown to be comparable to that of well-known antioxidants like Butylated Hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E).[5][12] This dual action of melanin inhibition and antioxidant protection makes it a comprehensive ingredient for addressing hyperpigmentation and promoting overall skin health.[4] Furthermore, some resorcinol derivatives have demonstrated anti-inflammatory properties, which may contribute to their efficacy in treating certain skin conditions.[13][14]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of phenylethyl resorcinol from various studies.
Table 1: In Vitro Tyrosinase Inhibition
| Metric | Phenylethyl Resorcinol | Kojic Acid | Reference |
| Relative Potency | ~22 times more effective | 1x | [2][3][5][8][10] |
| Inhibitory Mechanism | Competitive | Competitive | [15][16] |
Table 2: Cellular and In Vivo Efficacy
| Study Type | Concentration | Duration | Key Findings | Reference |
| In Vitro (B16F10 cells) | 20 or 30 μg/mL | - | Significantly inhibited tyrosinase activity and reduced melanin production. | [8] |
| Clinical Trial (Solar Lentigo & Melasma) | Not specified (post-IPL) | 4 weeks | Synergistically improved skin brightness and maintained effectiveness against spots after IPL treatment. | [17] |
| Clinical Trial | 0.5% | 8 weeks | Outperformed 2% α-arbutin in melanin reduction (28% vs 19%). | [18] |
| Clinical Trial | 0.5% | 12 weeks | Significantly improved the appearance of age spots and skin brightness. | [5] |
Table 3: Formulation and Stability Enhancements
| Formulation | Key Improvement | Quantitative Data | Reference |
| Nanostructured Lipid Carriers (NLCs) | Enhanced photostability and physicochemical stability | Retained >90% activity for 3 months at 25°C. | [2][10] |
| Nanoliposomes (NLPs) | Improved stability and skin penetration | Encapsulation efficiency of 96.81 ± 3.46%. | [8] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is a common colorimetric method to screen for tyrosinase inhibitors.
-
Reagent Preparation:
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH with 1 M KOH.[16]
-
Mushroom Tyrosinase Stock Solution (500-1000 units/mL): Dissolve mushroom tyrosinase in cold potassium phosphate buffer immediately before use and keep on ice.[16]
-
L-DOPA Substrate Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh for each experiment.[16]
-
Test Compound (Phenylethyl Resorcinol) Stock Solution (10 mM): Dissolve phenylethyl resorcinol in a suitable solvent like DMSO. Further dilutions are made in the phosphate buffer.[10][16]
-
Positive Control (Kojic Acid) Stock Solution (10 mM): Dissolve Kojic Acid in DMSO.[16]
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of various concentrations of the phenylethyl resorcinol solution (or Kojic acid for positive control, or buffer with DMSO for the negative control) to each well.[16]
-
Add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8).[16]
-
Add 20 µL of the Mushroom Tyrosinase solution.[16]
-
Pre-incubate the plate at 25°C for 10 minutes.[9]
-
Initiate the reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells.[16]
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) or 510 nm in a kinetic mode for 20-60 minutes at 25°C.[9][16]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear range of the absorbance vs. time plot.[16]
-
Calculate the percentage of tyrosinase inhibition for each concentration of phenylethyl resorcinol using the formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100.[9]
-
Cellular Tyrosinase Activity and Melanin Content Assay (In Vitro)
This assay evaluates the effect of the test compound on melanogenesis in a cellular context, typically using B16F10 mouse melanoma cells or human epidermal melanocytes.[8][11]
-
Cell Culture and Treatment:
-
Cellular Tyrosinase Activity Measurement:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer.
-
Measure the protein concentration of the cell lysates.
-
Incubate the cell lysate with L-DOPA solution.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) to determine the rate of dopachrome formation, which is indicative of tyrosinase activity.[20]
-
-
Melanin Content Measurement:
-
After treatment, wash the cells with PBS and lyse them.
-
Dissolve the melanin pellet in a solution of NaOH at an elevated temperature.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm).
-
Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.
-
In Vitro 3D Skin Model (e.g., Melanoderm™) Evaluation
This method provides a more physiologically relevant model for assessing the efficacy of skin-whitening agents.[20][21]
-
Model Preparation and Treatment:
-
Efficacy Assessment:
-
After a defined incubation period, assess the effects of the treatment.
-
Tyrosinase Activity: Homogenize the tissue and measure tyrosinase activity as described in the cellular assay.[21]
-
Melanin Content: Quantify the melanin content in the tissue.
-
Histology: Perform histological staining (e.g., Fontana-Masson) to visualize melanin distribution and melanocyte morphology.[20]
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of phenylethyl resorcinol in melanogenesis.
Experimental Workflows
Caption: Workflow for in vitro mushroom tyrosinase inhibition assay.
Conclusion
Phenylethyl resorcinol is a potent and multi-faceted active ingredient with significant biological effects, primarily centered around the inhibition of melanogenesis. Its strong tyrosinase inhibitory activity, coupled with its ability to modulate the p44/42 MAPK signaling pathway, provides a dual mechanism for reducing hyperpigmentation. Furthermore, its antioxidant properties contribute to its overall efficacy in promoting skin health and protecting against environmental aggressors. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over older-generation skin-lightening agents. While challenges in formulation, such as photo-instability and poor water solubility, exist, advancements in delivery systems like nanocarriers have shown great promise in overcoming these limitations.[2][3][8][22] This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic and cosmetic potential of phenylethyl resorcinol.
References
- 1. lesielle.com [lesielle.com]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Phenylethyl resorcinol smartLipids for skin brightening - NaturaSyn Group [m.yrbeautyactives.com]
- 6. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 11. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylethyl Resorcinol | Cosmetic Ingredients Guide [ci.guide]
- 13. Resorcinol 10% as a Promising Therapeutic Option for Mild Hidradenitis Suppurativa: A Prospective, Randomized, Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portalcris.lsmuni.lt [portalcris.lsmuni.lt]
- 15. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mma.prnewswire.com [mma.prnewswire.com]
- 18. Phenylethyl Resorcinol: The Next-Gen Brightening Powerhouse Disrupting the Global Skin Lightening Market-广州普逸丰生物科技有限公司 [pyf-cosmetic.com]
- 19. mdpi.com [mdpi.com]
- 20. An in vitro method for screening skin-whitening products | Semantic Scholar [semanticscholar.org]
- 21. AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. • Mattek - Part of Sartorius [mattek.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antioxidant Properties of 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Phenylethyl)resorcinol, a derivative of resorcinol, is a potent tyrosinase inhibitor widely recognized for its skin-lightening properties. Beyond its well-documented effects on melanogenesis, this compound exhibits significant antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity. While quantitative data on its direct radical scavenging activity is not widely published, qualitative comparisons consistently highlight its potency relative to established antioxidants.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and is implicated in a wide range of pathological conditions, including skin aging and hyperpigmentation. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals and upregulating endogenous defense mechanisms. This compound, also known as phenylethyl resorcinol, has emerged as a multifunctional active ingredient in dermatology and cosmetology. While its primary application is based on its potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, its antioxidant properties contribute significantly to its overall efficacy in promoting skin health.[1][2][3] This guide delves into the technical details of these antioxidant attributes.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging
As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species.[4] This inherent free radical scavenging ability has been qualitatively compared to that of well-known antioxidants. Studies have indicated that its performance as a free radical scavenger is superior to benchmarks like vitamin E, vitamin C, and butylated hydroxytoluene (BHT).[1]
Modulation of Cellular Signaling Pathways
This compound has been shown to influence intracellular signaling cascades that are central to the cellular antioxidant response.
Research has demonstrated that this compound activates the p44/42 MAPK (also known as ERK1/2) signaling pathway.[5][6] This pathway is involved in a variety of cellular processes, including the regulation of gene expression related to cell survival and stress responses. The activation of p44/42 MAPK by this compound is primarily linked to its anti-melanogenic effects, but this pathway also cross-talks with cellular antioxidant responses.[5][6]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. While direct evidence specifically linking this compound to the activation of the Nrf2 pathway is still emerging, its chemical structure as a phenolic antioxidant suggests a potential role in modulating this critical defense mechanism. Activation of Nrf2 leads to the upregulation of downstream targets such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT), which play vital roles in protecting cells from oxidative damage.
Quantitative Antioxidant Activity
| Antioxidant Assay | This compound | Vitamin C | Vitamin E | Butylated Hydroxytoluene (BHT) |
| DPPH Radical Scavenging | Data not available | Reported IC50 values vary | Reported IC50 values vary | Reported IC50 values vary |
| ABTS Radical Scavenging | Data not available | Reported IC50 values vary | Reported IC50 values vary | Reported IC50 values vary |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Reported values vary | Reported values vary | Reported values vary |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Reported values vary | Reported values vary | Reported values vary |
| Qualitative Comparison | Superior to Vitamin E, Vitamin C, and BHT in some studies[1] | - | - | - |
Note: The absence of standardized quantitative data highlights a gap in the current literature and presents an opportunity for future research to definitively characterize the radical scavenging potency of this compound.
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to assessing the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.
-
Principle: In its radical form, DPPH has a deep violet color with an absorption maximum at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow, leading to a decrease in absorbance.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent like methanol or ethanol)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
Methanol (or other suitable solvent)
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive controls.
-
In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation form (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, causing a decrease in absorbance.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound stock solution
-
Positive controls (e.g., Trolox, Ascorbic acid)
-
Ethanol or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive controls.
-
Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.[4]
-
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.
-
Materials:
-
Human cell line (e.g., HaCaT keratinocytes or B16F10 melanoma cells)
-
Cell culture medium and supplements
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
This compound stock solution
-
Positive control (e.g., Quercetin)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA probe, for a specific duration (e.g., 1 hour).
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Induce oxidative stress by adding the radical initiator (e.g., AAPH).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings are typically taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results can be expressed as quercetin equivalents.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of the p44/42 MAPK pathway by this compound has been implicated in its biological activity.[5][6]
Caption: p44/42 MAPK signaling cascade activated by this compound.
The Nrf2 pathway is a key regulator of cellular antioxidant defenses. Phenolic compounds are known to activate this pathway.
Caption: General mechanism of the Nrf2 antioxidant response pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in performing a Cellular Antioxidant Activity assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Conclusion
This compound is a multifunctional molecule with significant antioxidant properties that complement its primary role as a tyrosinase inhibitor. Its ability to directly scavenge free radicals and potentially modulate key cellular antioxidant pathways, such as the p44/42 MAPK and Nrf2 pathways, underscores its value in formulations aimed at protecting the skin from oxidative damage. While qualitative evidence strongly supports its antioxidant efficacy, a notable gap exists in the literature regarding specific quantitative data from standardized assays. Further research to determine the IC50 values in assays such as DPPH and ABTS, and to elucidate its precise role in Nrf2 activation, would provide a more complete picture of its antioxidant capabilities and further solidify its position as a key ingredient in advanced skincare and dermatological treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 4-(1-Phenylethyl)resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-(1-Phenylethyl)resorcinol, a potent skin-lightening agent. Understanding its solubility in various solvents is critical for formulation development, efficacy, and stability in cosmetic and pharmaceutical applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for understanding its solubility behavior.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents, reflecting its utility in various formulation types. The data is summarized in the table below for easy comparison.
| Solvent System | Solubility | Notes |
| Dimethyl Isosorbide (DMI) | 877.1 mg/mL[1] | High solubility in a polar solvent. |
| Propylene Glycol (PG) | 568.0 mg/mL[1] | Readily soluble.[2][3] |
| Glycerol | 367.8 mg/mL[1] | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4], 100 mg/mL[5][6][7] | Sonication or ultrasonic assistance is recommended.[4][6][7] |
| 10% Ethanol | 4.83 mg/mL[8] | |
| Phosphate-Buffered Saline (PBS) | 3.4 mg/mL[1] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[4][5] | A common vehicle for in vivo studies. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[5] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[5] | Soluble in oil-based systems.[3] |
| Water | 0.319 mg/mL (at 25°C for 72h)[8], 0.265 mg/mL (at 25°C)[8] | Slightly soluble to insoluble.[2][9] |
| Oils (general) | Soluble[3] | Easily soluble in polar oils.[2] |
| Caprylic/Capric Triglyceride, Squalane | Soluble in formulations[3] | Used in oil-based serum formulations. |
Physicochemical Properties and Solubility Rationale
This compound's solubility profile is dictated by its molecular structure. The presence of two hydroxyl groups on the resorcinol ring imparts polarity, allowing for hydrogen bonding with polar solvents. However, the non-polar phenylethyl group contributes to its lipophilic character. This amphiphilic nature is quantified by its octanol-water partition coefficient (Log P), which has been experimentally determined to be 3.35 ± 0.03 at 21°C.[10][11] A Log P value in this range indicates a preference for lipid environments over aqueous ones, explaining its poor water solubility and high solubility in organic solvents and oils.
Experimental Protocol for Solubility Determination
The following is a synthesized, detailed methodology for determining the solubility of this compound based on cited experimental approaches.[1][8][10][11]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., propylene glycol, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or water bath capable of maintaining a constant temperature (e.g., 25°C or 32°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 32°C).
-
Agitate the samples for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[1]
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method with a validated mobile phase and detector wavelength to achieve good separation and detection of the analyte.[9][10]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the sample vials.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of this compound's primary mechanism of action as a skin-lightening agent.
References
- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 2. wschemtrade.com [wschemtrade.com]
- 3. dermafactors.com [dermafactors.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gentaur.com [gentaur.com]
- 7. This compound | 85-27-8 | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-(1-Phenylethyl)resorcinol Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a widely utilized active ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties. Despite its efficacy, its application is often challenged by its inherent instability under various environmental conditions, including exposure to light, heat, and oxidative stress. This technical guide provides a comprehensive overview of the degradation pathways of this compound, consolidating available data on its degradation kinetics, products, and the experimental methodologies used for its analysis.
Core Degradation Pathways
The degradation of this compound is primarily attributed to three main pathways: photodegradation, thermal degradation, and oxidative degradation. These pathways often lead to the discoloration of formulations containing the compound, typically observed as a shift from a colorless or white appearance to a yellow, orange, or reddish hue.
Photodegradation
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of this compound. The resorcinol moiety, being a phenolic compound, is susceptible to photo-oxidation. This process can involve the formation of phenoxyl radicals, which can then undergo further reactions such as dimerization or polymerization, leading to colored byproducts. The instability of this compound under light has been a recurring theme in formulation studies, which often focus on the development of protective delivery systems like nanostructured lipid carriers (NLCs) and smartLipids™ to enhance its photostability.[1][2]
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Thermal stress can induce the cleavage of chemical bonds and promote oxidation reactions, contributing to the formation of degradation products and subsequent discoloration. Studies have shown that the compound is unstable at higher temperatures, with a notable color change observed.[3]
Oxidative Degradation
As a phenolic compound, this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or enzymatic activity. The hydroxyl groups on the resorcinol ring are the primary sites for oxidation, which can lead to the formation of quinone-type structures. These quinones are often colored and can further react to form more complex, colored polymers. The use of antioxidants in formulations is a common strategy to mitigate oxidative degradation.
Enzymatic Degradation
Enzymes such as laccase and tyrosinase can catalyze the oxidation of phenolic compounds. While tyrosinase is the target for the skin-lightening activity of this compound through inhibition, it and other polyphenol oxidases can also potentially contribute to its degradation. The general mechanism involves the enzymatic oxidation of the phenol to a phenoxyl radical, which then undergoes non-enzymatic coupling reactions to form dimers and polymers.[4][5] Laccases, for instance, are known to oxidize a wide range of phenolic substrates, leading to polymerization.[5]
Degradation Products
Detailed characterization of the specific degradation products of this compound is not extensively reported in publicly available literature. However, based on the degradation pathways of similar phenolic compounds, the primary degradation products are likely to be:
-
Quinone derivatives: Formed through the oxidation of the hydroxyl groups on the resorcinol ring. These are often colored compounds.
-
Dimers and Oligomers: Resulting from the coupling of phenoxyl radicals formed during photo- or enzymatic oxidation. These polymeric species contribute significantly to discoloration.
Further research utilizing techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the definitive identification and structural elucidation of these degradation products.
Quantitative Data on Degradation
Quantitative data on the degradation kinetics of this compound is limited. However, some studies have investigated its stability under specific conditions.
| Stress Condition | Parameters Monitored | Key Findings | Reference |
| pH Stability | Color change, PR content | Unstable at pH 9, with color changing to orange and decreased content. | [3] |
| Thermal Stability | Color change, PR content | Unstable at 70 ± 1 °C, with color changing to orange and decreased content. | [3] |
| Photostability | Color change, PR content | Unstable under natural light, with color changing to orange and decreased content. | [3] |
Experimental Protocols
Detailed experimental protocols for the degradation studies of this compound are not standardized. However, a general approach for conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, can be adapted.[6][7]
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat at a specified temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid drug or its solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with UV detection.
-
Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify and characterize the degradation products.
HPLC Method for Analysis
A common analytical technique for quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol, acetonitrile).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 280 nm).
Visualization of Degradation Pathways and Workflows
General Degradation Pathway
Caption: General degradation pathway of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Conclusion
The degradation of this compound is a critical consideration for its formulation and application in cosmetic and pharmaceutical products. The primary degradation pathways involve photodegradation, thermal degradation, and oxidation, all of which can lead to the formation of colored byproducts and a reduction in efficacy. While the exact structures of all degradation products are not yet fully elucidated, they are likely to be quinones and polymeric compounds. Mitigating degradation requires careful formulation strategies, such as the inclusion of antioxidants and the use of protective delivery systems. Further research is warranted to fully characterize the degradation products and to establish more comprehensive quantitative data on the degradation kinetics under various stress conditions. This will enable the development of more robust and stable formulations, ensuring the safety and efficacy of products containing this potent skin-lightening agent.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Laccases and Tyrosinases in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Spectroscopic Analysis of 4-(1-Phenylethyl)resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a key active ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and representative spectral data are presented to aid researchers in the characterization of this compound. Furthermore, a diagram of the tyrosinase inhibition pathway is included to provide context for its biological activity.
Chemical Structure and Properties
-
IUPAC Name: 4-(1-phenylethyl)benzene-1,3-diol[3]
-
Synonyms: Phenylethyl resorcinol, SymWhite 377®[3]
-
CAS Number: 85-27-8[2]
-
Molecular Formula: C₁₄H₁₄O₂[3]
-
Molecular Weight: 214.26 g/mol [3]
Spectroscopic Data
The following sections present representative spectroscopic data for this compound. It is important to note that exact spectral values may vary slightly depending on the experimental conditions, such as the solvent and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Phenyl-H |
| ~6.90 | d | 1H | Resorcinol-H |
| ~6.40 | dd | 1H | Resorcinol-H |
| ~6.30 | d | 1H | Resorcinol-H |
| ~5.50 | br s | 2H | OH |
| ~4.10 | q | 1H | CH |
| ~1.60 | d | 3H | CH₃ |
Note: 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes quartet, and 'br s' denotes broad singlet. The chemical shifts for the hydroxyl (OH) protons can be variable and may exchange with deuterium in the solvent.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-OH |
| ~154.5 | C-OH |
| ~145.0 | Phenyl-C (quaternary) |
| ~130.0 | Resorcinol-CH |
| ~128.5 | Phenyl-CH |
| ~127.0 | Phenyl-CH |
| ~126.0 | Phenyl-CH |
| ~115.0 | Resorcinol-C (quaternary) |
| ~108.0 | Resorcinol-CH |
| ~103.0 | Resorcinol-CH |
| ~45.0 | CH |
| ~21.0 | CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded from a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4][5][6][7][8]
Table 3: Representative FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | C=C stretch (aromatic) |
| 1500 - 1400 | Strong | C=C stretch (aromatic) |
| 1300 - 1000 | Strong | C-O stretch (phenol) |
| 850 - 700 | Strong | C-H bend (aromatic out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum is typically recorded in a solvent such as ethanol or methanol.
Table 4: UV-Vis Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| ~280 | Data not available |
Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular ion) |
| 199 | [M - CH₃]⁺ |
| 105 | [C₆H₅-CH-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized for best results.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Measurement:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
-
Sample Measurement:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.
-
Measure the absorbance of each of the standard solutions, starting from the lowest concentration.
-
To determine the λmax, scan one of the mid-range concentrations across the full wavelength range.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Signaling Pathway and Experimental Workflows
Tyrosinase Inhibition Pathway
This compound functions as a skin-lightening agent by inhibiting the enzyme tyrosinase, a key regulator of melanin production.[1][2] The proposed mechanism involves the binding of the resorcinol moiety to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 4-(1-Phenylethyl)-1,3-benzenediol | C14H14O2 | CID 11171903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. agilent.com [agilent.com]
- 7. jascoinc.com [jascoinc.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
Methodological & Application
Application Notes and Protocols: 4-(1-Phenylethyl)resorcinol in vitro Tyrosinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1-Phenylethyl)resorcinol, also known as Phenylethyl resorcinol, is a potent synthetic tyrosinase inhibitor used in cosmetic and dermatological products for its skin-lightening properties.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][3] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3][4] this compound effectively inhibits tyrosinase activity, leading to a reduction in melanin production.[1] Reports indicate that it is significantly more potent than other commonly used lightening agents like kojic acid.[2][5]
This document provides a detailed protocol for an in vitro tyrosinase inhibition assay using this compound. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[6][7][8]
Mechanism of Action
This compound acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the catalysis of tyrosine oxidation to melanin.[1] This inhibition reduces the rate of melanin synthesis.[1] The resorcinol moiety is crucial for its high inhibitory efficacy.[9][10]
Caption: Simplified signaling pathway of melanogenesis highlighting the inhibitory action of this compound on the enzyme tyrosinase.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of its reported activity in comparison to kojic acid.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Relative Potency vs. Kojic Acid | Type of Inhibition |
| This compound | Mushroom | L-DOPA | ~0.5 | ~22 times more potent | Competitive |
| Kojic Acid | Mushroom | L-DOPA | ~11 | - | Mixed |
Note: IC50 values can vary depending on experimental conditions. The values presented are approximations based on available literature for comparative purposes.[2][5][8][9]
Experimental Protocols
This section details the in vitro assay protocol for determining the tyrosinase inhibitory activity of this compound.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare fresh before use and keep on ice.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or phosphate buffer.
-
Test Compound Dilutions: Prepare a series of dilutions of this compound and kojic acid in phosphate buffer from the stock solutions. The final concentration of DMSO in the assay should be kept below 1%.
-
-
Tyrosinase Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound dilution (or phosphate buffer for the control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.[8]
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.[6][7][8]
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (with no inhibitor).
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by using a suitable regression analysis.
-
Caption: Workflow diagram for the in vitro tyrosinase inhibition assay.
Conclusion
The provided protocol offers a robust method for evaluating the tyrosinase inhibitory activity of this compound. This compound demonstrates significant potential as a skin-lightening agent due to its potent, competitive inhibition of tyrosinase. Researchers can utilize this assay for screening and characterizing novel tyrosinase inhibitors for applications in dermatology and cosmetology.
References
- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 7. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: HPLC Quantification of 4-(1-Phenylethyl)resorcinol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(1-Phenylethyl)resorcinol, a potent skin-lightening agent, in various cosmetic formulations. The described protocol offers excellent specificity, accuracy, and precision, making it suitable for quality control, formulation development, and stability testing. This document includes comprehensive experimental protocols, comparative data from various validated methods, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction
This compound, also known as Phenylethyl Resorcinol, is a synthetic antioxidant that has gained significant attention in the cosmetic industry for its effective inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] Its ability to reduce hyperpigmentation and even out skin tone has led to its incorporation into a wide range of skincare products, including creams, lotions, and serums. Accurate and precise quantification of this compound in these complex matrices is crucial for ensuring product efficacy, safety, and regulatory compliance.
This application note details a validated reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from common cosmetic ingredients, ensuring reliable quantification.
Experimental
Instrumentation and Chromatographic Conditions
The quantification of this compound can be achieved using a standard HPLC system equipped with a UV detector. The following tables summarize typical chromatographic conditions and method validation parameters from established analytical protocols.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | C18 (150 x 4.6 mm, 5 µm)[2] | C18 (150 x 4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:20:40, v/v/v)[2] | Acetonitrile, Water, and Methanol (Gradient)[4] | Methanol:Water (70:30, v/v) |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[4] | 0.7 mL/min |
| Injection Volume | 20 µL[2] | 20 µL | 10 µL |
| Detection Wavelength | 254 nm[2] | UV Detector (wavelength not specified)[3] | 254 nm |
| Column Temperature | 25°C[2] | Ambient | 35°C |
| Retention Time | ~4.62 min[2] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 100 µg/mL | 10.48 - 73.36 µg/mL[4] | 0.57 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 | 0.9999[4] | 0.99[5] |
| Accuracy (% Recovery) | 98 - 102%[2] | Not Specified | 99 - 106%[5] |
| Precision (% RSD) | < 2.0%[2] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.03 - 0.38 µg/mL | 0.7183 µg/mL[4] | 0.19 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.10 - 1.28 µg/mL | 2.3943 µg/mL[4] | 0.57 µg/mL[5] |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[6] Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation from a Cream Matrix
-
Extraction: Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube. Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Sonication: Place the centrifuge tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the active ingredient.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.[7]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration curve range.
Experimental Workflow and Diagrams
Caption: HPLC analysis workflow for this compound.
Potential Interferences and Troubleshooting
The specificity of the HPLC method ensures that this compound is well-separated from other components in the cosmetic matrix.[2] However, potential interferences can arise from structurally similar compounds or co-eluting excipients.
Common Cosmetic Ingredients and Potential for Interference:
-
Preservatives (e.g., Parabens, Phenoxyethanol): Generally, these are well-resolved from the this compound peak with the recommended mobile phase.[4]
-
Other Skin-Lightening Agents (e.g., Kojic Acid, Hydroquinone, Arbutin): A selectivity test should be performed to ensure no co-elution.[4]
-
UV Filters: Some UV filters may have absorbance at the detection wavelength. A blank analysis of the formulation without this compound is recommended to identify any interfering peaks.
Troubleshooting Common HPLC Issues:
-
Peak Tailing: This can be caused by secondary interactions with residual silanol groups on the column.[8][9] Adjusting the mobile phase pH to a more acidic level (e.g., adding 0.1% formic or phosphoric acid) can often improve peak shape.[10]
-
Ghost Peaks: These can arise from impurities in the solvents or the HPLC system itself. Using high-purity solvents and regularly flushing the system can mitigate this issue.[11]
-
Retention Time Drift: Inconsistent mobile phase composition or temperature fluctuations can cause retention time to shift. Ensure the mobile phase is well-mixed and the column compartment temperature is stable.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in cosmetic products. Adherence to the outlined protocols for sample preparation and chromatographic analysis will ensure accurate and reproducible results, supporting formulation development, quality assurance, and regulatory submissions in the cosmetics industry.
References
- 1. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols for 4-(1-Phenylethyl)resorcinol Loaded Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of 4-(1-Phenylethyl)resorcinol loaded nanocarriers. This compound, a potent tyrosinase inhibitor, is a promising agent for skin lightening and treating hyperpigmentation.[1][2][3][4][5] However, its application is often limited by poor water solubility and photo-instability.[1][3][4][5] Encapsulation into nanocarriers can overcome these limitations, enhancing its stability, solubility, and skin penetration.[1][5][6][7][8][9] This document outlines protocols for various nanocarrier systems, including nanostructured lipid carriers (NLCs), liposomes, and ethosomes.
Introduction to this compound and Nanocarriers
This compound, also known as Phenylethyl Resorcinol (PR), is a synthetic compound that effectively inhibits tyrosinase, the key enzyme in melanin synthesis.[1][2][3][5] Its efficacy in skin whitening has been shown to be significantly higher than that of kojic acid.[2][5] Despite its potency, formulation challenges such as poor solubility and degradation upon light exposure hinder its widespread use.[1][3][4][5][7]
Nanocarriers are submicron-sized systems used to encapsulate and deliver active pharmaceutical ingredients. For topical delivery of PR, nanocarriers offer several advantages:
-
Enhanced Stability: Protection of PR from photodegradation.[1][3][4][5][7]
-
Improved Solubility: Facilitating the incorporation of poorly soluble PR into aqueous-based formulations.[1][3][4][5]
-
Controlled Release: Providing a sustained release of the active ingredient.[1][3][4][5]
-
Increased Skin Permeation: Enhancing the penetration of PR into the epidermis where melanocytes reside.[2][6]
The following sections detail the preparation and characterization of various PR-loaded nanocarriers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of different this compound loaded nanocarrier formulations as reported in the literature.
Table 1: Physicochemical Properties of this compound Loaded Nanocarriers
| Nanocarrier Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Nanostructured Lipid Carriers (NLCs) | 57.9 ± 1.3 | 0.24 ± 0.01 | - | [1][3][4] |
| Nanoliposomes (PR-NLPs) | 130.1 ± 3.54 | 0.225 ± 0.02 | -43.9 ± 3.44 | [10][11] |
| Liposomes | < 500 | < 0.3 | High | [8] |
| Ethosomes | 389 | 0.266 | -34.19 ± 0.44 | [6][12][13] |
| Carboxymethyl Chitosan Nanoparticles | 155.3 ± 15.2 | - | -10.28 ± 6.4 | [14] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanocarrier Type | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Nanostructured Lipid Carriers (NLCs) | 93.1 ± 4.2 | 8.5 ± 0.4 | [1][3][4] |
| Nanoliposomes (PR-NLPs) | 96.81 ± 3.46 | 8.82 ± 0.6 | [11] |
| Liposomes | > 50 | - | [8] |
| Ethosomes | 71 | - | [6][12][13] |
| Carboxymethyl Chitosan Nanoparticles | 44.5 ± 2.2 | 5.1 ± 0.8 | [14] |
Experimental Protocols
Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) by Hot-Melted Ultrasonic Method
This protocol is adapted from studies that successfully prepared PR-loaded NLCs.[1][3][4][5]
1. Materials:
-
Solid Lipid: Glycerol monostearate (GMS)
-
Liquid Lipid: Olive oil
-
Active Ingredient: this compound (PR)
-
Surfactant: Tween 80
-
Aqueous Phase: Purified water
2. Equipment:
-
Magnetic stirrer with heating
-
Ultrasonic processor
-
Water bath
3. Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (GMS) and liquid lipid (olive oil) together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Add this compound to the molten lipid mixture and stir until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (Tween 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization using an ultrasonic processor for a specified time to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Workflow for NLC Preparation
Caption: Workflow for preparing this compound loaded NLCs.
Protocol 2: Preparation of Nanoliposomes (NLPs) by Modified Ethanol Injection Method
This protocol is based on the preparation of PR-loaded nanoliposomes (PR-NLPs).[2][11]
1. Materials:
-
Lipids: Soy phosphatidylcholine (SPC), Cholesterol
-
Active Ingredient: this compound (PR)
-
Surfactant: Tween 80
-
Solvent: Ethanol
-
Aqueous Phase: Purified water
2. Equipment:
-
Magnetic stirrer
-
Syringe pump
3. Procedure:
-
Preparation of Organic Phase:
-
Dissolve soy phosphatidylcholine, cholesterol, and this compound in ethanol with gentle stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve Tween 80 in purified water.
-
-
Injection and Formation of Nanoliposomes:
-
Inject the organic phase into the aqueous phase at a constant rate using a syringe pump under magnetic stirring.
-
The spontaneous diffusion of ethanol into the aqueous phase leads to the self-assembly of lipids into nanoliposomes, encapsulating the PR.
-
-
Solvent Removal (Optional):
-
If necessary, remove the ethanol from the suspension by rotary evaporation or dialysis.
-
// Nodes A [label="Organic Phase (Lipids + PR in Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aqueous Phase (Surfactant in Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethanol Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Self-Assembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="PR-loaded Nanoliposomes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C [dir=back]; C -> D [label="Spontaneous Diffusion"]; D -> E; }
Caption: Workflow for preparing this compound loaded ethosomes.
Characterization Protocols
Protocol 4: Determination of Particle Size, PDI, and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanocarrier suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential at a fixed temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
Protocol 5: Determination of Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)
The encapsulation efficiency and drug loading capacity are crucial parameters for evaluating the performance of nanocarriers. [15][16][17][18]
-
Method: Ultrafiltration-centrifugation method. [11]2. Procedure:
-
Total Drug Content (W_total):
-
Take a known amount of the nanocarrier dispersion and disrupt it using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the total amount of PR using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). [19] 2. Free Drug Content (W_free):
-
Take the same amount of the intact nanocarrier dispersion and place it in an ultrafiltration tube with a molecular weight cut-off that retains the nanocarriers but allows the free drug to pass through.
-
Centrifuge the tube to separate the aqueous phase containing the free, unencapsulated drug.
-
Quantify the amount of PR in the filtrate using HPLC.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] x 100
-
Drug Loading Capacity (LC %): LC (%) = [(W_total - W_free) / W_nanocarrier] x 100 (where W_nanocarrier is the total weight of the nanocarriers)
-
-
Logical Relationship of PR Challenges and Nanocarrier Solutions
Caption: How nanocarriers address the challenges of this compound.
Protocol 6: In Vitro Drug Release Study
-
Apparatus: Franz diffusion cell or dialysis bag method.
-
Procedure (Dialysis Bag Method):
-
Place a known amount of the PR-loaded nanocarrier dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of ethanol to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of PR released in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time. A sustained release pattern is often observed for nanocarrier formulations. [1][3][4][5]
-
Application in Skin Lightening: Mechanism of Action
This compound exerts its skin-lightening effect by inhibiting the enzyme tyrosinase. [1][2][3][5]Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway.
Signaling Pathway of Tyrosinase Inhibition by PR
Caption: Mechanism of tyrosinase inhibition by this compound.
By delivering PR effectively to the skin, nanocarriers can enhance its bioactivity, leading to a more pronounced reduction in hyperpigmentation. Studies have shown that PR-loaded nanocarriers can significantly inhibit tyrosinase activity in melanoma cells. [1][3][4][5]Furthermore, the enhanced skin permeation and retention of PR from nanocarrier formulations contribute to its overall efficacy.
References
- 1. [PDF] The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication of Carboxylmethyl Chitosan Nanocarrier via Self-Assembly for Efficient Delivery of Phenylethyl Resorcinol in B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery of 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a promising active pharmaceutical ingredient (API) for topical applications aimed at addressing hyperpigmentation and promoting skin lightening.[1][2][3][4][5] Its efficacy is reported to be significantly higher than that of commonly used agents like kojic acid.[2][4] However, its formulation for effective topical delivery presents challenges due to its limited water solubility, potential for photodegradation, and the need to permeate the stratum corneum to reach its target site in the epidermis.[3][4][6][7][8][9]
These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols for the development and characterization of topical delivery systems for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for designing effective topical formulations.
| Property | Value | Reference |
| Melting Point | 79.13 °C | [10][11] |
| log P (Octanol/Water) | 3.35 ± 0.03 | [10][11] |
| Aqueous Solubility | 4.05 ± 0.02 mg/g | [3][12] |
| Solubility in Propylene Glycol | 367 to 877 mg/mL | [10][11] |
| Solubility in Dimethyl Isosorbide (DMI) | 367 to 877 mg/mL | [10][11] |
| Solubility in Glycerol | 367 to 877 mg/mL | [10][11] |
| Solubility in Capryol™ 90 | 618.3 ± 22.29 mg/g | [12] |
Formulation Strategies for Enhanced Delivery and Stability
Due to the lipophilic nature and stability concerns of this compound, advanced formulation approaches are often necessary to ensure its effective delivery and stability.
Vesicular Carrier Systems
Vesicular systems such as liposomes, ethosomes, transfersomes, and invasomes are effective in encapsulating this compound, thereby improving its solubility, stability, and skin permeation.[2][13][14] These carriers can protect the API from degradation and facilitate its transport across the skin barrier.[2]
-
Ethosomes , containing a high concentration of ethanol, have been shown to significantly enhance the permeation of this compound through the skin compared to conventional liposomes.[2][15]
-
Invasomes , which are liposomes containing terpenes as penetration enhancers, also demonstrate improved skin delivery.[2]
-
Transfersomes are another type of flexible vesicle that can enhance skin penetration.[2]
Studies have shown that entrapping this compound in these vesicular formulations can maintain over 90% of the active content after prolonged storage under various conditions, whereas a simple solution shows significant degradation.[13][14]
Nanostructured Lipid Carriers (NLCs)
Nanostructured lipid carriers (NLCs) are a newer generation of lipid nanoparticles that can effectively encapsulate lipophilic drugs like this compound.[4][6][7][8] NLCs offer advantages such as high drug loading capacity, improved stability, and a sustained release profile.[4][16] Formulations of this compound-loaded NLCs have demonstrated excellent physicochemical stability and photostability for at least three months.[4]
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Ethosomes | 0.5% PR, 0.5% cholesterol, 3% phosphatidylcholine, 30% ethanol | 389 | 71 | - | [15] |
| Nanoliposomes (PR-NLPs) | 5 mg/mL PR, 50 mg/mL lecithin, 8.75 mg/mL cholesterol, 1 mg/mL DHHB | 130.1 ± 3.54 | 96.81 ± 3.46 | 8.82 ± 0.6 | [3] |
| NLCs (PR-NLCs) | Glycerol monostearate, Olive oil | 57.9 ± 1.3 | 93.1 ± 4.2 | 8.5 ± 0.4 | [4][16] |
Mechanism of Action: Tyrosinase Inhibition
This compound exerts its skin-lightening effect by inhibiting tyrosinase, the key enzyme in the melanin synthesis pathway.[1][2][3][5] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA, a critical step in melanogenesis.[2] By blocking this enzymatic activity, this compound effectively reduces the production of melanin.[1]
Mechanism of this compound in the Melanin Synthesis Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoliposomes (Ethanol Injection Method)
Objective: To prepare nanoliposomes encapsulating this compound for enhanced stability and skin delivery.
Materials:
-
This compound (PR)
-
Lecithin
-
Cholesterol
-
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) - as a UV absorber
-
Ethanol
-
Tween 80
-
Ultrapure water
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Beakers and magnetic stir bars
-
Ultrasonic bath
Procedure:
-
Preparation of the Lipid Phase (Oil Phase): a. Dissolve lecithin (50 mg/mL) and cholesterol (8.75 mg/mL) in ethanol with continuous stirring at 800 rpm and a temperature of 30°C. b. Once fully dissolved, add this compound (5 mg/mL) and DHHB (1 mg/mL) to the lipid solution and continue stirring until a clear solution is obtained.[3]
-
Preparation of the Aqueous Phase: a. Dissolve Tween 80 (0.5% w/v) in ultrapure water.
-
Formation of Nanoliposomes: a. Using a syringe pump, inject the lipid phase into the aqueous phase at a constant rate while maintaining magnetic stirring at 30°C.[3] b. Continue stirring for a specified period to allow for the self-assembly of the nanoliposomes.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Measure the encapsulation efficiency and drug loading capacity using a validated HPLC method after separating the unencapsulated drug.
Workflow for the Preparation of PR-Loaded Nanoliposomes.
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
Objective: To evaluate the release rate of this compound from a topical formulation.
Materials:
-
Test formulation of this compound
-
Reference formulation (if applicable)
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor solution (e.g., phosphate buffer, potentially with a solubilizing agent to maintain sink conditions)
-
Parafilm®
Equipment:
-
Franz diffusion cells
-
Water bath with circulator and heater
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Preparation of Franz Cells: a. Clean the Franz cells, donor chambers, and stir bars thoroughly with methanol and deionized water.[17] b. Fill the receptor chambers with the de-aerated receptor solution, ensuring no air bubbles are trapped.[17][18] c. Place a magnetic stir bar in each receptor chamber.[17]
-
System Equilibration: a. Set the water bath to maintain the receptor solution temperature at 32°C or 37°C, simulating skin surface temperature.[18][19] b. Allow the system to equilibrate for at least 30 minutes.[19]
-
Membrane Mounting: a. Mount the synthetic membrane between the donor and receptor chambers, ensuring a secure seal and no trapped air bubbles beneath the membrane.[17]
-
Application of Formulation: a. Apply a precise amount of the test formulation evenly onto the surface of the membrane in the donor chamber.[17][19] b. Cover the donor chamber and sampling arm with Parafilm® to prevent evaporation.[17]
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[19][20] b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[18][19]
-
Sample Analysis: a. Analyze the collected samples for the concentration of this compound using a validated HPLC method.[20]
-
Data Analysis: a. Plot the cumulative amount of drug released per unit area against time to determine the release profile.
Workflow for In Vitro Release Testing using Franz Diffusion Cells.
Protocol 3: HPLC Method for Quantification of this compound
Objective: To accurately quantify the concentration of this compound in formulation and release/permeation samples.
HPLC System and Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[21][22]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 40:20:40 (v/v/v).[21][22]
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[22] A validated method for this compound has shown a linearity with an r² value of 0.99, and LOD and LOQ of 0.19 and 0.57 µg/mL, respectively.[10][11]
Stability Considerations
This compound is susceptible to degradation, particularly at higher pH, elevated temperatures, and upon exposure to light, which can lead to discoloration (turning orange/reddish) and a decrease in active content.[9][13][14][24]
-
pH: The formulation should be maintained at a pH range of 4-5 for optimal stability.[25] It is unstable at a pH of 9.[13][14]
-
Temperature: Avoid temperatures above 40°C during formulation and storage.[25] Significant degradation has been observed at 70°C.[13][14]
-
Light: Photodegradation is a major concern.[9] The use of UV absorbers like DHHB or Tinosorb S in the formulation and packaging in light-protective containers are crucial to mitigate this.[3][24] Encapsulation in carriers like NLCs or smartLipids also significantly enhances photostability.[4][24]
Conclusion
The successful formulation of this compound for topical delivery hinges on addressing its challenges of solubility and stability. Advanced delivery systems, particularly vesicular carriers and nanostructured lipid carriers, have demonstrated significant potential in enhancing its stability, skin permeation, and overall efficacy. The protocols outlined in these application notes provide a framework for the development and rigorous evaluation of such formulations, paving the way for innovative and effective topical products for skin lightening and the treatment of hyperpigmentation.
References
- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 2. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin Whitening [mdpi.com]
- 4. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethyl Resorcinol | Cosmetic Ingredients Guide [ci.guide]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and topical delivery of phenylethyl resorcinol | London Met Repository [repository.londonmet.ac.uk]
- 12. Hybrid polymeric microspheres for enhancing the encapsulation of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. norlab.com [norlab.com]
- 18. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phenylethyl Resorcinol [myskinrecipes.com]
Application Notes and Protocols for the Experimental Use of 4-(1-Phenylethyl)resorcinol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, a synthetic derivative of resorcinol, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] This compound, also known as Phenylethyl resorcinol or PR, has garnered significant interest in dermatological and cosmetic research as a skin-lightening agent for treating hyperpigmentation disorders.[1][2] Its mechanism of action involves the direct inhibition of tyrosinase, leading to a reduction in melanin production.[1] Furthermore, studies in cell culture models, such as B16F10 mouse melanoma cells and human epidermal melanocytes, have elucidated a more complex signaling pathway involved in its anti-melanogenic effects.[3]
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound primarily exerts its anti-melanogenic effects through two main mechanisms:
-
Direct Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the conversion of L-tyrosine to L-DOPA, a critical step in melanogenesis.[1] This direct inhibition is significantly more potent than that of commonly used agents like kojic acid.
-
Modulation of Signaling Pathways: Research has shown that this compound's anti-melanogenic activity is mediated by the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the ERK pathway.[3] This activation leads to a decrease in the protein levels of Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, subsequently reducing the expression of tyrosinase and other melanogenesis-related proteins.[3] Interestingly, it does not appear to affect the cAMP or NF-κB signaling pathways.[3]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound and its derivatives from various studies.
Table 1: Tyrosinase Inhibition by Resorcinol Derivatives
| Compound | Enzyme Source | IC50 Value | Reference |
| 4-Alkylresorcinols | Mushroom Tyrosinase | 0.15–0.56 µM | [4] |
| 4-Alkylresorcinols | Human Tyrosinase | 21–131 µM | [4] |
| Rucinol | Human Tyrosinase (in MNT-1 cells) | 8.3 µM | [4] |
| This compound Derivative 34 | Mushroom Tyrosinase | 0.05–0.24 µM | [4] |
| This compound Derivative 34 | Human Tyrosinase | 200 µM | [4] |
Table 2: Cellular Effects of this compound and Derivatives
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| B16F10 murine melanoma | Melanin Content | Resorcinol Derivatives | 10 µM | Reduced melanin content without affecting cell viability. | |
| B16F10 murine melanoma | Melanogenesis | Barbiturate counterpart 67 | 0.9 µM (IC50) | Moderate inhibition of melanogenesis. | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound in cell culture are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and treat the cells with various concentrations of this compound for 48 hours.[5] Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This protocol is for quantifying the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)
-
PBS
-
1N NaOH with 10% DMSO[6]
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound, with or without a melanogenesis stimulator like α-MSH (e.g., 100 nM), for 72 hours.[5]
-
After treatment, wash the cells twice with ice-cold PBS and harvest them.[6]
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1N NaOH with 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[5]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[5]
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA or Bradford).
Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF)[7]
-
L-DOPA solution (10 mM)
-
Protein assay reagent
Procedure:
-
Seed and treat B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with the lysis buffer.[8]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant, which contains the cellular tyrosinase.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.[9]
-
Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1 hour to determine the rate of dopachrome formation.[9]
-
Express tyrosinase activity as a percentage of the control, normalized to the protein concentration.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is for detecting the activation of the p44/42 MAPK (ERK) pathway.
Materials:
-
B16F10 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat B16F10 cells with this compound for the desired time points.
-
Lyse the cells in ice-cold RIPA buffer.[10]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[5][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., β-actin) to normalize the results.[11]
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
References
- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 8. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Melanogenesis with 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, a synthetic compound derived from a molecule naturally present in pine trees, has emerged as a potent inhibitor of melanogenesis.[1][2] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] This compound has garnered significant interest in dermatological and cosmetic research due to its efficacy in skin lightening, which has been reported to be significantly higher than that of commonly used agents like kojic acid.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to study melanogenesis, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its anti-melanogenic effects through a multi-faceted approach:
-
Direct Tyrosinase Inhibition: The primary mode of action is the potent inhibition of tyrosinase, a key copper-containing enzyme responsible for catalyzing the initial steps of melanin production. The hydroxyl groups of this compound are thought to interact with the copper ions in the active site of the enzyme, leading to its inactivation.[1][2]
-
Modulation of Signaling Pathways: Beyond direct enzyme inhibition, this compound influences intracellular signaling cascades that regulate melanogenesis. It has been shown to increase the phosphorylation of p44/42 Mitogen-Activated Protein Kinase (MAPK).[1] This activation of the MAPK pathway leads to the degradation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase.[1][4] This dual action of direct enzyme inhibition and downregulation of its expression makes this compound a highly effective agent for studying and modulating melanin synthesis.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting tyrosinase activity and cellular melanin production.
| Enzyme Source | Substrate | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Mushroom Tyrosinase | L-DOPA | 0.05 - 0.24 | Kojic Acid | ~128 |
| Human Tyrosinase | L-DOPA | 200 | - | - |
Table 1: Comparative IC50 values of this compound against mushroom and human tyrosinase.[5]
| Cell Line | Treatment Concentration | Melanin Content Reduction (%) | Reference Compound |
| B16F10 murine melanoma | 20 µg/mL | Significant reduction | Arbutin |
| B16F10 murine melanoma | 30 µg/mL | Significant reduction | Arbutin |
| B16F10 murine melanoma | 10 µg/mL (in liposomes) | Noticeable reduction | - |
Table 2: Effective concentrations of this compound for reducing melanin content in B16F10 cells.[6][7]
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on melanogenesis are provided below.
Mushroom Tyrosinase Activity Assay
This assay is a rapid and cost-effective method for screening potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 U/mL. Prepare fresh and keep on ice.
-
Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM. Prepare fresh.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of kojic acid in DMSO or water (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 80 µL of phosphate buffer to the blank wells.
-
To the control wells, add 80 µL of phosphate buffer.
-
To the test wells, add 40 µL of phosphate buffer and 40 µL of the respective this compound dilution.
-
To the positive control wells, add 40 µL of phosphate buffer and 40 µL of the respective kojic acid dilution.
-
Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound compared to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects on melanin production are not due to cell death.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes.
Materials:
-
B16F10 murine melanoma cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well or 24-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well or 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of a melanogenesis stimulator like α-MSH (e.g., 100 nM) for 48-72 hours.
-
-
Cell Lysis and Melanin Solubilization:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well (e.g., 200 µL for a 24-well plate).
-
Incubate at 80°C for 1-2 hours to solubilize the melanin.
-
-
Measurement:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the melanin content.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.
-
Calculate the percentage of melanin inhibition compared to the control (cells treated with α-MSH alone).
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key melanogenesis-related proteins such as tyrosinase and MITF.
Materials:
-
B16F10 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat B16F10 cells with this compound at desired concentrations for a specific time period.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound in Melanogenesis
Caption: Dual inhibitory action of this compound on melanogenesis.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for investigating this compound.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the intricate process of melanogenesis. Its potent, dual-action mechanism provides a robust method for inhibiting melanin production both in vitro and in cellular models. The protocols and data presented in these application notes offer a solid foundation for scientists and drug development professionals to explore its potential further in the context of hyperpigmentation disorders and skin lightening research. However, researchers should be mindful of its poor aqueous solubility and photo-instability, which may necessitate the use of appropriate delivery systems for in vivo or topical applications.[3]
References
- 1. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 2. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 3. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sdiarticle4.com [sdiarticle4.com]
synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by ionic liquids
Application Notes & Protocols
Topic: Synthesis of 4-(1-Phenylethyl)-1,3-resorcinol Catalyzed by Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1-Phenylethyl)-1,3-resorcinol is a key synthetic intermediate with applications in the pharmaceutical and cosmetic industries, notably as a skin-lightening agent. The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of resorcinol with styrene. Traditional methods often rely on corrosive and environmentally hazardous catalysts such as strong mineral acids or Lewis acids. The use of ionic liquids (ILs) as catalysts presents a greener and more sustainable alternative, offering advantages such as high catalytic activity, mild reaction conditions, and the potential for catalyst recycling.[1][2] This document provides detailed protocols and data for the synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by the Brønsted acidic ionic liquid N-methyl pyrrolidone bisulfate ([Hnmp]HSO4).[3][4]
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of 4-(1-phenylethyl)-1,3-resorcinol using [Hnmp]HSO4 as a catalyst.[3]
| Parameter | Optimized Value |
| Reactants | Resorcinol, Styrene |
| Catalyst | N-methyl pyrolidone bisulfate ([Hnmp]HSO4) |
| Molar Ratio (Resorcinol:Styrene) | 1.5 : 1.0 |
| Catalyst Loading | 2.5% (by weight of reactants) |
| Solvent | Toluene |
| Reaction Temperature | 105 °C |
| Reaction Time | 6 hours |
| Product Yield | 85.7% |
Experimental Protocols
This section details the experimental procedure for the synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by the ionic liquid [Hnmp]HSO4.[3]
Materials:
-
Resorcinol
-
Styrene
-
N-methyl pyrolidone bisulfate ([Hnmp]HSO4)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol and the ionic liquid catalyst, [Hnmp]HSO4.
-
Dissolution: Add toluene to the flask as the solvent. Heat the mixture with stirring to dissolve the reactants.
-
Reactant Addition: Once the resorcinol is completely dissolved, add styrene to the reaction mixture.
-
Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for 6 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Transfer the reaction mixture to a separatory funnel and wash it three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product can be further purified by recrystallization to obtain 4-(1-phenylethyl)-1,3-resorcinol.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed logical relationship for the ionic liquid-catalyzed synthesis.
Caption: Experimental workflow for the synthesis of 4-(1-phenylethyl)-1,3-resorcinol.
Caption: Logical relationship of components in the ionic liquid-catalyzed reaction.
References
- 1. scribd.com [scribd.com]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by ionic liquids | Semantic Scholar [semanticscholar.org]
- 4. The Use of Supported Acidic Ionic Liquids in Organic Synthesis | MDPI [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-(1-Phenylethyl)resorcinol
Introduction
4-(1-Phenylethyl)resorcinol, a synthetic compound derived from resorcinol, is a potent tyrosinase inhibitor widely utilized in the cosmetics and pharmaceutical industries as a skin-lightening agent.[1][2][3][4][5][6] It is known for its efficacy in reducing hyperpigmentation and is reported to be significantly more potent than kojic acid.[2][7] Given its application in consumer products, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical and Thermal Analysis
The fundamental physicochemical properties of this compound have been established through various studies. These properties are crucial for formulation development and quality control.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [8] |
| Molar Mass | 214.26 g/mol | [8] |
| Melting Point | 79.13 °C | [9][10][11] |
| Log P (octanol-water) | 3.35 ± 0.03 at 21 °C | [9][10][11] |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are used to determine the thermal properties of this compound, such as its melting point and thermal stability.[9][10][11]
Experimental Protocol: DSC
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample from 0 °C to 150 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[11]
-
Record the heat flow as a function of temperature to determine the melting point from the peak of the endothermic transition.
Experimental Protocol: TGA
-
Place 5-10 mg of this compound onto a tared TGA sample pan.
-
Heat the sample from 40 °C to 400 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.[11]
-
Monitor the weight loss of the sample as a function of temperature to assess thermal stability.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification and purity assessment of this compound in raw materials and finished products.[9][12]
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed and validated for the analysis of this compound.[7][12][13][14][15] A reversed-phase C18 column is typically employed.
Quantitative Data from HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (2.1 x 150 mm, 3.5 µm) | C18 |
| Mobile Phase | Acetonitrile:Methanol:Water (40:20:40, v/v/v) | Methanol:Ultrapure Water (50:50, v/v) | Acetonitrile:Water (30:70) for 0-4 min, then Acetonitrile:Methanol:Water (40:20:40) for 4-15 min (Gradient) |
| Flow Rate | 0.8 mL/min | 0.35 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 281 nm | Not Specified |
| Column Temperature | 25 °C | 35 °C | Not Specified |
| Retention Time | ~4.620 min | Not Specified | Not Specified |
| LOD | Not Specified | 0.19 µg/mL | 0.7183 mg/L |
| LOQ | Not Specified | 0.57 µg/mL | 2.3943 mg/L |
| Linearity (r²) | >0.99 | 0.99 | 0.9999 |
| Accuracy (% Recovery) | 98-102% | 99-106% | Not Specified |
| Reference | [7][12][13][15] | [1] | [14] |
Experimental Protocol: HPLC (Isocratic Method)
-
System Preparation: Set up an HPLC system with a C18 column (150 x 4.6 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and Milli-Q water in a 40:20:40 (v/v/v) ratio.[7][12] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: Identify the this compound peak by its retention time (~4.620 min).[12][13] Quantify the amount of this compound by comparing the peak area with the calibration curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The interaction between the compound and other materials can also be investigated using this method.[1][2]
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1601 | Aromatic C=C stretching | [2] |
| 1508 | Aromatic C=C stretching | [2] |
| 971 | C-H out-of-plane bending | [2] |
| 697 | C-H out-of-plane bending | [2] |
Experimental Protocol: FTIR (KBr Pellet)
-
Thoroughly mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000–400 cm⁻¹, accumulating at least 32 scans to ensure a good signal-to-noise ratio.[1]
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques used for the definitive structural characterization of this compound.[9][10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data to identify the chemical shifts (δ), coupling constants (J), and integration values of the signals to confirm the molecular structure.
Visualized Workflows and Relationships
DOT Script for Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
DOT Script for Logical Relationships of Techniques
Caption: Logical relationships between analytical techniques and the information derived.
References
- 1. mdpi.com [mdpi.com]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenylethyl Resorcinol - CD Bioparticles [cd-bioparticles.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(1-Phenylethyl)-1,3-benzenediol | C14H14O2 | CID 11171903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and topical delivery of phenylethyl resorcinol | London Met Repository [repository.londonmet.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies of 4-(1-Phenylethyl)resorcinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, a derivative of resorcinol, is a potent tyrosinase inhibitor recognized for its skin-lightening properties.[1][2][3] This compound is a synthetic substance, partially derived from natural lightening compounds found in Scotch pine bark, and is utilized in various cosmetic and dermatological formulations to address hyperpigmentation.[2] In vitro studies have demonstrated its efficacy in inhibiting melanin synthesis, with a potency reportedly 22 times greater than that of kojic acid.[2][3] While in vivo data from human studies have indicated its effectiveness at a concentration of 0.5% in lightening Asian skin, comprehensive in vivo studies in animal models are crucial for elucidating its efficacy, safety profile, and mechanism of action.[1]
These application notes provide a summary of available data from in vivo animal studies and detailed protocols for key experiments.
Data Presentation: Quantitative In Vivo Data
The available quantitative data from in vivo animal studies on this compound is limited. The following table summarizes the key findings from an acute dermal irritation study.
| Animal Model | Test Substance | Dosage/Concentration | Duration | Key Endpoints | Results | Reference |
| Albino Rabbits | Ethosome formulation containing 0.5% w/v this compound | Not specified | Not specified | Acute dermal irritation | Did not cause acute dermal irritation | [4] |
Experimental Protocols
Acute Dermal Irritation/Corrosion Study in Albino Rabbits
This protocol is based on the general principles of the OECD Guideline for the Testing of Chemicals, No. 404.
Objective: To assess the potential of a test substance to produce irritation or corrosion on the skin.
Animal Model:
-
Species: Albino rabbit
-
Strain: New Zealand White (commonly used)
-
Age: Young adult (approximately 8-12 weeks)
-
Weight: 2.0 - 3.0 kg
-
Sex: Male or female (nulliparous and not pregnant)
-
Housing: Individual cages with controlled temperature (20 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water should be provided ad libitum.
Materials:
-
Test substance: this compound formulation (e.g., 0.5% in a suitable vehicle)
-
Vehicle control (if applicable)
-
Gauze patches (2.5 cm x 2.5 cm)
-
Hypoallergenic tape or semi-occlusive dressing
-
Clippers
-
Physiological saline
-
Draize scale for scoring skin reactions
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal is clipped to expose a sufficient area of skin. Care should be taken to avoid abrading the skin.
-
Test Substance Application:
-
Apply 0.5 mL of the test substance (or 0.5 g if solid) to a gauze patch.
-
Moisten the patch with a few drops of physiological saline if the test substance is a solid.
-
Apply the patch to the clipped skin of one flank of the rabbit.
-
Secure the patch with hypoallergenic tape or a semi-occlusive dressing.
-
The other flank can be used for a vehicle control patch if necessary.
-
-
Exposure: The exposure period is typically 4 hours.
-
Removal and Observation:
-
After 4 hours, remove the patch and any residual test substance, wiping gently with physiological saline.
-
Observe the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Score the skin reactions using the Draize scale.
-
Data Analysis:
The mean scores for erythema and edema are calculated for each observation time point. The primary irritation index (PII) can be calculated to classify the substance's irritation potential.
Ethical Considerations:
All animal procedures should be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
In Vivo Skin Depigmentation Study in Brown Guinea Pigs (Prospective Protocol)
Objective: To evaluate the skin-lightening efficacy of topically applied this compound on UV-induced hyperpigmentation in brown guinea pigs.
Animal Model:
-
Species: Brown or black guinea pig (e.g., Hartley strain)
-
Age: 4-5 weeks
-
Weight: 300-350 g
-
Sex: Male or female
-
Housing: Group housing with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard guinea pig chow and water (supplemented with Vitamin C) should be provided ad libitum.
Materials:
-
Test substance: this compound formulations (e.g., 0.5%, 1%, 2% in a suitable vehicle)
-
Vehicle control
-
Positive control (e.g., Kojic acid or Hydroquinone)
-
UVB light source (e.g., with a peak emission at 312 nm)
-
Chromameter or other color-measuring device
-
Anesthesia (e.g., isoflurane)
-
Clippers
Procedure:
-
Animal Preparation and UV Irradiation:
-
Anesthetize the guinea pigs.
-
Clip the fur on the dorsal back to expose the skin.
-
Cover the entire back with an opaque template containing several small, square openings (e.g., 1 cm x 1 cm).
-
Expose the open skin areas to a source of UVB radiation to induce hyperpigmentation. The dose of UVB should be predetermined to cause a noticeable tanning effect without causing severe erythema or blistering.
-
Allow several days for the pigmentation to develop and stabilize.
-
-
Test Substance Application:
-
Divide the hyperpigmented spots on the back of each animal into different treatment groups (e.g., vehicle, 0.5% PR, 1% PR, 2% PR, positive control).
-
Apply a standardized amount of each test formulation to the corresponding pigmented spot daily for a period of 4-8 weeks.
-
-
Efficacy Evaluation:
-
Measure the skin color of each treated spot at baseline and at regular intervals (e.g., weekly) using a chromameter. The L* value (lightness) is the primary parameter of interest.
-
Take photographs of the treatment areas at each time point.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and collect skin biopsies from the treated areas.
-
Perform Fontana-Masson staining to visualize melanin content in the epidermis.
-
Immunohistochemistry for tyrosinase or other melanogenesis-related proteins can also be performed.
-
Data Analysis:
-
Calculate the change in L* value from baseline for each treatment group at each time point.
-
Compare the changes in L* values between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA).
-
Quantify the melanin content from the histological sections.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Tyrosinase Inhibition in Melanogenesis
This compound primarily exerts its skin-lightening effect by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. The following diagram illustrates this mechanism.
Caption: Tyrosinase inhibition by this compound.
Experimental Workflow: In Vivo Skin Depigmentation Study
The following diagram outlines the key steps in the prospective in vivo skin depigmentation study in guinea pigs.
Caption: Workflow for in vivo skin depigmentation study.
Disclaimer
The information provided in these application notes is intended for research and development purposes only. All animal experiments should be conducted in compliance with relevant ethical guidelines and regulations. The prospective protocol is a suggested methodology and may require optimization based on specific experimental conditions and objectives.
References
Application Notes and Protocols: 4-(1-Phenylethyl)resorcinol as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Phenylethyl)resorcinol, also known as Phenylethyl Resorcinol, is a potent synthetic tyrosinase inhibitor.[1][2] Its primary mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway.[1][3] This compound effectively reduces melanin production by blocking the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[4] Due to its high efficacy, often reported to be significantly greater than that of commonly used agents like kojic acid, this compound serves as an excellent positive control in experiments screening for novel skin-lightening and depigmenting agents.[2][4][5] It also possesses antioxidant properties, further contributing to its skin-protective effects.[3]
These application notes provide detailed protocols for utilizing this compound as a positive control in two key in vitro assays: the mushroom tyrosinase inhibition assay and the melanin content assay in B16F10 melanoma cells.
Mechanism of Action: Tyrosinase Inhibition
This compound acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the catalysis of tyrosine oxidation.[1] This leads to a decrease in the production of melanin, the pigment responsible for skin color.[1][6] Its efficacy surpasses many traditional skin lightening agents, making it a valuable benchmark in dermatological and cosmetic research.[3]
References
- 1. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethyl Resorcinol (Explained + Products) [incidecoder.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: 4-(1-Phenylethyl)resorcinol Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-(1-Phenylethyl)resorcinol (PR) solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with your this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow, orange, or reddish. | 1. Photo-degradation: Exposure to UV light is a primary cause of discoloration.[1][2] 2. High pH: Solutions with a pH above 6, and particularly at pH 9, are prone to rapid degradation and color change.[3][4] 3. Oxidation: The presence of oxygen can contribute to the degradation of phenolic compounds. | 1. Protect from Light: Store solutions in amber or opaque containers.[4] For experiments, work under subdued lighting or use UV-filtered light. 2. Adjust pH: Maintain the solution pH between 4 and 6 for optimal stability.[5] 3. Use Antioxidants: Consider adding antioxidants such as Propyl Gallate or Butylated Hydroxytoluene (BHT).[1][2] However, be aware that some antioxidants can accelerate degradation.[1][2] 4. Inert Atmosphere: For long-term storage of stock solutions, consider purging the container with an inert gas like nitrogen or argon.[6] |
| Precipitation or crystal formation in the solution. | 1. Poor Solubility: this compound has poor aqueous solubility.[7][8] 2. Temperature Fluctuations: Lowering the temperature can decrease the solubility of PR in some solvents. 3. Solvent Evaporation: Loss of solvent will increase the concentration of PR, potentially exceeding its solubility limit. | 1. Use a Co-solvent: Employ a suitable co-solvent system. PR has good solubility in propylene glycol (PG), dimethyl isosorbide (DMI), and glycerol.[9] 2. Encapsulation: Formulating PR into nanocarriers like liposomes, NLCs, or ethosomes can significantly improve its solubility and stability.[3][4][7][8] 3. Controlled Storage Temperature: Store solutions at a consistent, controlled temperature as recommended. Stock solutions are often stored at -20°C or -80°C.[6] 4. Tightly Seal Containers: Ensure containers are well-sealed to prevent solvent evaporation. |
| Loss of potency or efficacy in bioassays. | 1. Chemical Degradation: The active PR molecule is degrading due to factors like light, pH, or oxidation. 2. Incompatible Excipients: Interactions with other components in the formulation can lead to degradation. | 1. Perform Stability-Indicating Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of PR over time.[10][11][12] 2. Conduct Forced Degradation Studies: Systematically expose the solution to stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile.[13][14][15] 3. Review Formulation Components: Ensure all excipients are compatible with PR. 4. Implement Stabilization Strategies: Utilize UV absorbers, control pH, and consider encapsulation as described in the discoloration section. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning pinkish-red. What is happening and how can I prevent it?
A1: The reddish discoloration is a common sign of this compound degradation, primarily caused by exposure to light (photo-degradation) and/or a pH outside the optimal range.[1][2][16] To prevent this, it is crucial to protect the solution from light by storing it in amber or opaque containers and maintaining the pH of the solution between 4 and 5.[17] The incorporation of UV absorbers, such as Tinosorb S or Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), has been shown to be highly effective in preventing this discoloration.[1][7]
Q2: What is the optimal pH for storing a this compound solution?
A2: For enhanced stability, this compound solutions should be maintained within a pH range of 4 to 6.[5] Studies have shown that the degradation rate increases significantly at higher pH values, with marked instability observed at pH 9.[3][4]
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: Yes, but with caution. While some antioxidants like Propyl Gallate and Butylated Hydroxytoluene (BHT) have been shown to offer a degree of stabilization, their effectiveness is generally less than that of UV blockers.[1][2] It is important to note that some antioxidants can paradoxically accelerate discoloration.[1][2] Therefore, if you choose to use an antioxidant, it is recommended to conduct a small-scale stability study to ensure compatibility and efficacy. Antioxidants with a low standard electrode potential (less than 0.4 mV) appear to be more favorable for stabilization.[1][2]
Q4: How can I improve the solubility of this compound in my aqueous formulation?
A4: this compound has poor water solubility, which can be a challenge.[7][8] To improve this, you can:
-
Use Co-solvents: Incorporate glycols (like propylene glycol) or other suitable organic solvents in which PR is more soluble.[9]
-
Encapsulation: This is a highly effective strategy. Formulating this compound into nanostructured lipid carriers (NLCs), liposomes, or other vesicular systems can significantly increase its stability and apparent solubility in aqueous media.[7][8][18]
Q5: What analytical method is recommended for assessing the stability of this compound?
A5: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A validated, stability-indicating HPLC method will allow you to accurately measure the concentration of the active ingredient over time and under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Solution
Objective: To identify potential degradation pathways and establish the specificity of a stability-indicating analytical method.
Materials:
-
This compound (PR)
-
Solvent/vehicle for the solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of PR in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis and prepare for HPLC analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples at the specified intervals and prepare for HPLC analysis.
-
Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 70°C) for 7 days.[4] Sample at regular intervals.
-
Photolytic Degradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[7]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[14]
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound in solution.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:20:40 v/v/v).[10][11]
-
Injection Volume: 20 µL.[11]
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of PR in the mobile phase at concentrations ranging from approximately 10 to 70 µg/mL.[19]
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples and record the peak areas for PR.
-
Quantification: Determine the concentration of PR in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Key factors leading to the degradation of this compound solutions.
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. [PDF] Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Characterization and topical delivery of phenylethyl resorcinol | London Met Repository [repository.londonmet.ac.uk]
- 10. scispace.com [scispace.com]
- 11. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation | Semantic Scholar [semanticscholar.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. scispace.com [scispace.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Phenylethyl Resorcinol [myskinrecipes.com]
- 18. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 4-(1-Phenylethyl)resorcinol in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 4-(1-Phenylethyl)resorcinol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound, also known as Phenylethyl resorcinol, exhibits poor water solubility. Published data indicates its solubility in water is approximately 4.05 ± 0.02 mg/g.[1][2] It is considered a hydrophobic and amphiphilic substance, with a log P value reported between 3.017 and 3.35.[1][3]
Q2: Why is this compound difficult to dissolve in water?
The difficulty in dissolving this compound in water stems from its chemical structure, which contains a large, non-polar phenylethyl group. This makes the molecule predominantly hydrophobic, leading to limited interaction with polar water molecules.
Q3: What are the common consequences of its poor aqueous solubility in experimental settings?
The poor aqueous solubility of this compound can lead to several experimental challenges, including:
-
Inaccurate quantification in biological assays.
-
Precipitation of the compound in aqueous buffers.
-
Low bioavailability in in-vivo studies.[4]
-
Difficulties in formulating parenteral and other aqueous-based dosage forms.
Q4: Are there any other stability concerns with this compound?
Yes, in addition to poor aqueous solubility, this compound is known to be unstable under light and can chelate with metal ions.[2] It is also unstable at higher temperatures (e.g., 70°C) and in alkaline conditions (e.g., pH 9), which can cause a color change from colorless to orange.[5]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides several strategies to address the challenges associated with the poor aqueous solubility of this compound.
Problem: Precipitation of this compound in Aqueous Buffers
Solution 1: Co-solvency
The use of co-solvents is a rapid and effective method to increase the solubility of hydrophobic compounds.[4][6][7]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), propylene glycol (PG), Tween-80, and ethanol are commonly used.[3][8][9]
-
Protocol: Prepare a stock solution of this compound in a suitable co-solvent like DMSO at a high concentration (e.g., 100 mg/mL with sonication).[8] This stock can then be diluted into your aqueous experimental medium. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[9]
-
Considerations: Be mindful of the final concentration of the co-solvent in your experiment, as it may have its own biological or cytotoxic effects. Always include a vehicle control in your experiments.
Solution 2: pH Adjustment
While this compound is unstable at high pH, slight adjustments to the pH of the aqueous medium can sometimes improve the solubility of phenolic compounds. This approach should be used with caution and its effectiveness for this specific molecule may be limited.
Problem: Low Bioavailability and Inconsistent Results in Cell-Based Assays
Solution 1: Nanoparticle Encapsulation
Encapsulating this compound into nanocarriers can significantly enhance its aqueous dispersibility, stability, and cellular uptake.[10][11]
-
Types of Nanocarriers:
-
Nanoliposomes: These are vesicular carriers that can encapsulate hydrophobic compounds.[2]
-
Nanostructured Lipid Carriers (NLCs): NLCs have shown to improve the photostability and water solubility of this compound.[10][12][13]
-
Polymeric Microspheres: Hybrid PLGA microspheres with oil have been used to enhance encapsulation efficiency.[1]
-
-
Advantages: Increased stability, sustained release, and improved biological activity. For instance, NLC formulations have been shown to significantly inhibit tyrosinase activity in melanoma cells.[10][13]
Solution 2: Vesicular Carriers
Novel elastic vesicular carriers can also be employed to improve solubility and skin penetration for topical applications.
-
Types of Vesicular Carriers: Transfersomes and invasomes are elastic vesicles that can enhance the topical delivery of this compound by increasing its solubility and stability.[14]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Reference |
| Water | 4.05 ± 0.02 mg/g | [1] |
| Capryol™ 90 | 618.3 ± 22.29 mg/g | [1] |
| Propylene Glycol (PG) | 367 to 877 mg/mL | [3] |
| Dimethyl Isosorbide (DMI) | 367 to 877 mg/mL | [3] |
| Glycerol | 367 to 877 mg/mL | [3] |
| DMSO | 100 mg/mL (with sonication) | [8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [8] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL | [9] |
Table 2: Comparison of this compound Nanocarrier Formulations
| Formulation Type | Key Components | Particle Size | Encapsulation Efficiency (EE) | Loading Capacity (LC) | Reference |
| Nanoliposomes (PR-NLPs) | Phospholipid, Cholesterol, DHHB | 130.1 ± 3.54 nm | 96.81 ± 3.46% | 8.82 ± 0.6% | [2] |
| Nanostructured Lipid Carriers (PR-NLCs) | Glycerol monostearate, Olive oil | 57.9 ± 1.3 nm | 93.1 ± 4.2% | 8.5 ± 0.4% | [10][13] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Solution for In Vitro Studies
Objective: To prepare a clear, soluble formulation of this compound for use in aqueous-based in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the tube, vortexing thoroughly between the addition of each component.[9]
-
Visually inspect the final solution for any precipitates. If the solution is not clear, further sonication may be required.
-
Prepare a vehicle control containing the same concentrations of DMSO, PEG300, Tween-80, and saline without the this compound.
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (PR-NLCs) by Hot-Melted Ultrasonic Method
Objective: To encapsulate this compound in NLCs to improve its stability and aqueous dispersibility.
Materials:
-
This compound
-
Solid lipid: Glycerol monostearate (GMS)
-
Liquid lipid: Olive oil
-
Surfactant: Tween 80
-
Deionized water
-
Water bath
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of GMS, olive oil, and this compound.
-
Heat the mixture in a beaker at 75-80°C in a water bath until all components are completely melted and a clear oil phase is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the required amount of Tween 80 in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to probe sonication at a specific power output for a defined period (e.g., 15 minutes) to reduce the particle size and form the NLC dispersion.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the solid NLCs.
-
-
Characterization:
-
Characterize the prepared PR-NLCs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and loading capacity.
-
Visualizations
Caption: A logical workflow for addressing the poor aqueous solubility of this compound.
Caption: A step-by-step experimental workflow for preparing Nanostructured Lipid Carriers (NLCs).
Caption: The inhibitory effect of this compound on the tyrosinase pathway for melanin synthesis.
References
- 1. Hybrid polymeric microspheres for enhancing the encapsulation of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijpbr.in [ijpbr.in]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(1-Phenylethyl)resorcinol Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 4-(1-Phenylethyl)resorcinol (PER) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as Phenylethyl Resorcinol, is a potent tyrosinase inhibitor used as a skin lightening and brightening agent in cosmetic and pharmaceutical products.[1][2][3] A primary challenge in working with this compound is its high sensitivity to light, which can lead to photodegradation.[1][4] This degradation is often observed as a reddish discoloration of the formulation, compromising its aesthetic appeal and potentially its efficacy.[1]
Q2: What are the main factors that cause the degradation of this compound in experimental settings?
A2: The primary factor causing the degradation of this compound is exposure to light, particularly UV-A radiation.[1] Other factors that can contribute to its instability include elevated temperatures and high pH conditions.[5] For instance, a solution of PER may become unstable at a pH of 9 and at temperatures around 70°C.[5]
Q3: What are the most effective strategies to prevent the photodegradation of this compound?
A3: Several strategies can be employed to enhance the stability of PER in your experiments:
-
UV Absorbers: Utilizing UV blockers that have high absorption in the UV-A range has been shown to be highly effective.[1] Examples include Tinosorb S and Oxynex ST liquid, which have been demonstrated to completely prevent reddish discoloration under specific test conditions.[1]
-
Antioxidants: Certain antioxidants can offer protection. Propyl gallate and Butylated Hydroxytoluene (BHT) have shown good stabilizing effects, particularly during storage in the dark.[1] However, it is crucial to note that some antioxidants can paradoxically accelerate discoloration.[1]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) and phytic acid can prevent discoloration.[1] However, their mechanism often involves a significant shift in pH to acidic levels (e.g., pH 2), which may not be suitable for all experimental or formulation conditions, especially for dermal applications that require a pH around 5.[1]
-
Encapsulation: Incorporating PER into lipid-based nanocarriers, such as nanostructured lipid carriers (NLCs) or smartLipids, can significantly improve its chemical stability and protect it from light-induced degradation.[1][4][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: My this compound-containing solution/formulation is turning reddish-brown.
| Potential Cause | Troubleshooting Steps |
| Light Exposure | 1. Immediately protect your samples from light by using amber-colored vials or wrapping containers in aluminum foil.[5] 2. Work in a low-light environment or under yellow light, which has a longer wavelength and is less damaging. 3. Incorporate a UV absorber into your formulation. Tinosorb S has been identified as a particularly effective stabilizer.[1] |
| Incompatible Ingredients | 1. Review the composition of your formulation. Some antioxidants have been shown to accelerate the discoloration of PER.[1] 2. If using antioxidants, consider switching to propyl gallate or BHT, which have demonstrated better stabilizing effects.[1] |
| High pH | 1. Measure the pH of your solution or formulation. PER is less stable at higher pH values (e.g., pH 9).[5] 2. Adjust the pH to a more acidic or neutral range (around pH 5 is often suitable for dermal preparations) if your experimental design allows. |
| Elevated Temperature | 1. Store your samples at a lower temperature. Stability tests have shown that PER is more stable at 4°C compared to 25°C or higher.[6] 2. Avoid exposing your samples to high temperatures during preparation and storage. |
Problem 2: I am observing a decrease in the concentration of this compound over time, even without visible discoloration.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Incorporate an antioxidant into your formulation. While some can cause discoloration, others like propyl gallate and BHT can help preserve the concentration of PER.[1] 2. Consider de-gassing your solvents to remove dissolved oxygen before preparing your solutions. |
| Photodegradation without Chromophore Formation | 1. Even in the absence of a color change, degradation may be occurring. Quantify the concentration of PER using a validated analytical method like HPLC.[7][8] 2. Implement light-protective measures as described in Problem 1. |
| Inadequate Formulation | 1. If working with a complex formulation, consider encapsulating the PER in lipid nanoparticles (e.g., NLCs or smartLipids) to enhance its stability.[1][6] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations
This protocol is adapted from the principles outlined in the ICH Q1B guideline for photostability testing.[9]
-
Sample Preparation:
-
Prepare your this compound formulation and a control (placebo) formulation.
-
Package the samples in the intended transparent packaging and also in a light-protective container (e.g., wrapped in aluminum foil).
-
-
Light Exposure:
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples from the chamber.
-
Visually inspect the samples for any color change.
-
Quantify the concentration of this compound using a validated HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the concentration of PER in the light-exposed samples to the samples stored in the dark.
-
A significant loss of PER or a noticeable color change in the exposed samples indicates photodegradation.
-
Protocol 2: Quantification of this compound using HPLC
This protocol is based on published methods for the analysis of PER.[7][8][10]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).[8]
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of your formulation and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Determine the concentration of PER in your samples by comparing their peak areas to the calibration curve. The retention time for PER is expected to be around 4.6 minutes under these conditions.[8]
-
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Duration | PER Content Remaining | Visual Observation | Reference |
| Protected from light | 4 months | > 90% | No color change | [5] |
| Exposed to natural light | 4 months | Significantly decreased | Color changed to orange | [5] |
| 4°C in the dark | 3 months | Excellent stability | No change | [6] |
| 25°C under daylight | 3 months | Good stability in NLCs | Slight increase in particle size for NLCs | [6] |
Table 2: Efficacy of Different Stabilizers for this compound
| Stabilizer Type | Example Stabilizer | Efficacy in Preventing Discoloration | Notes | Reference |
| UV Absorber | Tinosorb S, Oxynex ST liquid | Complete prevention | Highly effective for both dark and light storage. | [1] |
| Antioxidant | Propyl gallate, BHT | Good stabilization | Less effective than UV absorbers, especially under light exposure. | [1] |
| Antioxidant | Tinogard TT | Accelerated discoloration | Some antioxidants can have a negative effect. | [1] |
| Chelating Agent | EDTA, Phytic acid | Complete prevention | Works by shifting pH to ~2, which may be undesirable. | [1] |
Visualizations
Caption: Simplified pathway of this compound photodegradation.
References
- 1. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 3. Phenylethyl Resorcinol (Explained + Products) [incidecoder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing 4-(1-Phenylethyl)resorcinol for Tyrosinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(1-Phenylethyl)resorcinol as a tyrosinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Phenylethyl resorcinol, acts as a competitive inhibitor of tyrosinase.[1] It binds to the active site of the enzyme, preventing the catalysis of L-tyrosine hydroxylation to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in melanin synthesis.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration can vary depending on the type of tyrosinase (e.g., mushroom vs. human) and specific assay conditions. For mushroom tyrosinase, IC50 values are reported to be in the sub-micromolar to low micromolar range.[5] For instance, some studies show it to be approximately 22 times more effective than kojic acid.[6][7][8] In cellular assays with B16F10 melanoma cells, significant inhibition of tyrosinase activity has been observed at concentrations above 15 µM.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the assay buffer to the final working concentrations.[1][9]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C and protected from light.[9] Working solutions in aqueous buffers should be prepared fresh daily to ensure optimal activity, as the compound may be less stable in aqueous environments.[9][10] The compound's stability is also affected by pH and light exposure, with degradation observed at higher pH and under natural light.[11]
Q5: What are the key differences between mushroom tyrosinase and human tyrosinase assays?
A5: While mushroom tyrosinase is widely used for initial screening due to its availability and affordability, its inhibition profile may not directly correlate with human tyrosinase.[12] 4-Alkylresorcinols, including this compound, have shown different potencies against mushroom tyrosinase (IC50 in the sub-micromolar range) compared to human tyrosinase (IC50 in the 21–131 μM range).[5] Therefore, promising candidates from mushroom tyrosinase assays should be validated using human tyrosinase or in cellular models.
Data Presentation
Table 1: Inhibitory Potency of this compound and Other Resorcinol Derivatives Against Tyrosinase
| Compound | Tyrosinase Source | IC50 (µM) | Inhibition Type | Reference |
| This compound | Mushroom | ~0.5 | Competitive | [5] |
| This compound | Human | 21-131 | Competitive | [5] |
| 4-Hexylresorcinol | Mushroom | 0.15-0.56 | Competitive | [5] |
| 4-Ethylresorcinol | Mushroom | Not specified | Competitive | [1] |
| Kojic Acid | Mushroom | 48.62 ± 3.38 | Competitive | [13] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the enzymatic conversion of L-DOPA to the colored product dopachrome.
Materials:
-
Mushroom Tyrosinase (e.g., 500-1000 units/mL stock)
-
L-DOPA (2.5 mM)
-
This compound (stock solution in DMSO)
-
Kojic acid (positive control, stock solution in DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare fresh L-DOPA solution for each experiment.
-
Dilute the this compound stock solution to various concentrations using the phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Prepare a working solution of mushroom tyrosinase in cold phosphate buffer immediately before use and keep it on ice.[1]
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 20 µL of various concentrations of this compound solution.
-
Positive control wells: 20 µL of kojic acid solution.
-
Negative control wells: 20 µL of buffer with the same DMSO concentration as the test wells.
-
Add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8) to all wells.
-
Add 20 µL of Mushroom Tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.[14]
-
-
Initiate Reaction:
-
Add 20 µL of 2.5 mM L-DOPA substrate solution to all wells. The final volume should be 200 µL.
-
-
Measurement:
-
Calculation of Inhibition:
-
Calculate the rate of reaction (slope) for each well.
-
Percentage of inhibition (%) = [(Rate of negative control - Rate of test sample) / Rate of negative control] x 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Tyrosinase Activity Assay (B16F10 Melanoma Cells)
This assay measures the tyrosinase activity within cultured melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA solution (2 mg/mL)
-
BCA protein assay kit
-
96-well plate
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 48 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
Tyrosinase Activity Assay:
-
Data Analysis:
-
Normalize the tyrosinase activity to the protein concentration.
-
Compare the activity in treated cells to untreated controls.
-
Mandatory Visualizations
Caption: Mechanism of Tyrosinase Inhibition by this compound.
Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low inhibition observed | Incorrect inhibitor concentration. | Verify calculations for serial dilutions and prepare a fresh dilution series.[9] |
| Degraded inhibitor. | Prepare a fresh working solution from a new aliquot of the DMSO stock. Ensure proper storage (-20°C, protected from light).[9] | |
| Inactive enzyme. | Run a positive control without any inhibitor to confirm enzyme activity. Use a known inhibitor like kojic acid as a positive control. | |
| Incorrect assay conditions. | Verify the pH of the assay buffer (typically pH 6.8).[9] Ensure the correct substrate concentration is used. | |
| High variability between replicate wells | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing at each dilution step.[9] |
| Precipitation of the inhibitor. | Visually inspect wells for precipitate. Lower the concentration range or slightly increase the final DMSO concentration (while keeping it below 1%).[9] | |
| Inconsistent incubation times. | Use a multichannel pipette to add reagents simultaneously to ensure consistent reaction start times.[9] | |
| High cytotoxicity in cell-based assays | Inhibitor concentration is too high. | Perform a dose-response cell viability assay (e.g., MTT) to determine the non-toxic concentration range.[9] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Run a vehicle control with the same DMSO concentration.[9] | |
| Inhibitor has color or absorbs light at the detection wavelength | Interference with absorbance reading. | Run a control containing the inhibitor in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this value from your experimental readings.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 4-(1-Phenylethyl)resorcinol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 4-(1-Phenylethyl)resorcinol (also known as Phenylethyl Resorcinol or PR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantitative analysis of this potent skin-lightening agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
A1: this compound is a synthetic compound known for its ability to inhibit tyrosinase, the key enzyme in melanin production.[1][2] This makes it a popular ingredient in cosmetic and pharmaceutical products aimed at reducing hyperpigmentation and evening skin tone.[3][4][5] HPLC analysis is crucial for quality control, ensuring the correct concentration of the active ingredient, assessing its stability in formulations, and studying its degradation products.
Q2: What are the main challenges in handling and analyzing this compound?
A2: The primary challenges include its poor water solubility, high sensitivity to light (photo-instability), and degradation at elevated temperatures and high pH levels.[1][6][7] These factors can lead to inaccurate quantification and the appearance of unknown peaks in the chromatogram.
Q3: What is a typical starting HPLC method for this compound analysis?
A3: A common method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile, methanol, and water.[1][8][9] Detection is typically performed using a UV detector at 254 nm.[1][8][10]
Q4: How should I prepare my this compound sample for HPLC analysis?
A4: Due to its low water solubility, samples should be dissolved in an appropriate organic solvent.[11] Dimethyl sulfoxide (DMSO) is a good choice, with high solubility reported.[3][4][5][12] Methanol can also be used. It is recommended to use sonication to aid dissolution.[3] For formulations, an extraction step with a suitable solvent may be necessary.
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: To minimize degradation, protect samples and standards from light by using amber vials or covering them with aluminum foil.[7] Avoid high temperatures and strongly alkaline conditions.[7] It is also advisable to prepare solutions fresh and use them immediately.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, from sample preparation to chromatographic results.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the phenolic hydroxyl groups of the analyte and the silica support of the column, or issues with the mobile phase pH.
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can help to suppress the ionization of the phenolic groups and improve peak shape.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of phenolic compounds.
-
Sample Overload: Reduce the concentration of the injected sample. Peak fronting can be a sign of overloading the column.
-
Problem 2: Shifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online with a gradient pump, check the pump's performance.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Problem 3: Extraneous or Ghost Peaks
-
Possible Cause: Sample degradation, contamination of the mobile phase or injector, or carryover from a previous injection.
-
Solution:
-
Degradation Check: Prepare a fresh sample and standard and re-inject. If the extraneous peaks are reduced or absent, degradation is the likely cause. Protect samples from light and heat.
-
System Cleaning: Flush the injector and the entire system with a strong solvent (e.g., a high percentage of organic solvent) to remove any contaminants.
-
Blank Injection: Run a blank injection (injecting only the mobile phase or sample solvent) to see if the ghost peaks are still present. This can help identify the source of contamination.
-
Problem 4: No Peak or Very Small Peak
-
Possible Cause: Issues with sample solubility, incorrect injection volume, or detector malfunction.
-
Solution:
-
Solubility Check: Ensure the analyte is fully dissolved in the sample solvent. Sonication may be required.[3] Refer to the solubility data table below.
-
Injector Check: Verify the injection volume and ensure the injector is functioning correctly. Check for any leaks in the system.
-
Detector Settings: Confirm that the detector is set to the correct wavelength (around 254 nm for this compound) and that the lamp is working correctly.[1][8][10]
-
Experimental Protocols
Standard HPLC Method for this compound Quantification
This protocol is a generalized procedure based on common methods found in the literature.[1][8][9]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Solvent for sample and standard preparation (e.g., DMSO or methanol).
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a known volume. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | ProntoSIL 120-5-C18 SH (150 mm x 4.6 mm, 5 µm)[1] | C18 column (150 x 4.6 mm, 5 µm, HypersilTM)[8][9] |
| Mobile Phase | Methanol:Water (70:30, v/v)[1] | Acetonitrile:Methanol:Water (40:20:40, v/v/v)[8][9] |
| Flow Rate | 0.7 mL/min[1] | 0.8 mL/min[8][9] |
| Column Temp. | 35 °C[1] | 25 °C[8][9] |
| Detection | 254 nm[1] | 254 nm[8][9] |
| Injection Vol. | 10 µL[1] | 20 µL[8][9] |
| Retention Time | Not specified | ~4.62 min[8][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 - 100 mg/mL[3][4][5][12] | Sonication or gentle heating may be required. |
| Water | Slightly soluble | |
| Propylene Glycol | Easily soluble[11] | |
| Polar Oils | Easily soluble[11] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Factors leading to PR degradation.
References
- 1. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. gentaur.com [gentaur.com]
- 5. This compound | 85-27-8 | MOLNOVA [molnova.com]
- 6. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. wschemtrade.com [wschemtrade.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of High-Purity 4-(1-Phenylethyl)resorcinol
Welcome to the technical support center for the synthesis of high-purity 4-(1-Phenylethyl)resorcinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of resorcinol with styrene.[1][2][3] This reaction is typically catalyzed by an acid.
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Key parameters include the choice of catalyst, the molar ratio of resorcinol to styrene, reaction temperature, and reaction time. The purity is significantly affected by side reactions, such as the formation of isomers and di-alkylated products.
Q3: What types of catalysts are typically used in this synthesis?
A3: A range of catalysts can be employed, including Brønsted acids (e.g., sulfuric acid, hydrochloric acid), solid acids (e.g., H₂SO₄-SiO₂), and ionic liquids (e.g., N-methyl pyrrolidone bisulfate salt).[1][3][4] The choice of catalyst can influence the reaction's selectivity and yield.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water is commonly used, with UV detection around 254-280 nm.[5][8]
Q5: What is the expected melting point of high-purity this compound?
A5: The melting point of pure this compound is reported to be in the range of 78-79°C.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Inactive or insufficient catalyst. | - Ensure the catalyst is fresh and active. - Increase the catalyst loading incrementally. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Temperatures between 60-105°C have been reported.[4] | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by TLC or HPLC. Reaction times of 2-6 hours are typical.[1][4] | |
| Significant loss during work-up. | Product loss during aqueous washes. | - Minimize the volume of aqueous washes. - If the product has some water solubility, consider back-extraction of the aqueous layers with a suitable organic solvent. |
| Product loss during purification. | Inappropriate recrystallization solvent. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene and hexane are commonly used.[4] |
| Using too much recrystallization solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product. |
Low Product Purity (>99% not achieved)
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in HPLC. | Formation of isomeric byproducts (e.g., 2-(1-Phenylethyl)resorcinol). | - The formation of the 2-isomer is a common side reaction. The choice of catalyst can influence regioselectivity. Experiment with different catalysts (e.g., solid acids) that may offer better steric hindrance and favor the formation of the 4-isomer. |
| Over-alkylation leading to di-substituted products (e.g., 2,4-bis(1-Phenylethyl)resorcinol). | - Adjust the molar ratio of resorcinol to styrene. An excess of resorcinol can help to minimize di-alkylation. A molar ratio of 1.5:1 (resorcinol:styrene) has been shown to be effective.[1] | |
| Residual resorcinol in the final product. | Incomplete reaction. | - Increase the reaction time or temperature to drive the reaction to completion. |
| Inefficient purification. | - Perform a second recrystallization. - Consider washing the crude product with a solvent in which resorcinol is more soluble than the desired product. | |
| Product "oiling out" during recrystallization. | The melting point of the impure product is below the boiling point of the solvent. | - Lower the temperature at which crystallization is initiated. - Add a co-solvent (anti-solvent) in which the product is less soluble to induce crystallization at a lower temperature.[9][10] |
| High concentration of impurities. | - Attempt to purify the crude product by column chromatography before recrystallization. |
Experimental Protocols
Synthesis of this compound using an Ionic Liquid Catalyst
This protocol is adapted from a literature procedure.[1]
Materials:
-
Resorcinol
-
Styrene
-
N-methyl pyrrolidone bisulfate salt ([Hnmp]HSO₄) (ionic liquid catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add resorcinol (1.5 molar equivalents), toluene, and the ionic liquid catalyst ([Hnmp]HSO₄) (2.5% by weight of reactants).
-
Heat the mixture to 105°C with stirring until the resorcinol is completely dissolved.
-
Slowly add styrene (1.0 molar equivalent) to the reaction mixture.
-
Maintain the reaction at 105°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase three times with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene or a toluene/hexane mixture to yield high-purity this compound.
Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile, methanol, and water (e.g., 40:20:40 v/v/v).[5] Isocratic or gradient elution can be used.
Parameters:
-
Flow rate: 1.0 mL/min[7]
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm[8]
-
Column temperature: 25°C
Procedure:
-
Prepare a standard solution of high-purity this compound in the mobile phase.
-
Prepare a sample of the synthesized product by dissolving a known amount in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample based on the peak area percentage.
Quantitative Data Summary
| Catalyst | Molar Ratio (Resorcinol:Styrene) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Reference |
| [Hnmp]HSO₄ | 1.5:1.0 | 105 | 6 | Toluene | 85.7 | >99 | [1] |
| H₂SO₄-SiO₂ | - | 95 | - | Toluene | 89 | - | [3] |
| Hydrochloric Acid | 1:0.6 | 60 | 2 | Toluene | >60 | >99 | [4] |
| Sulfuric Acid | 1:0.9 | 75 | 3 | n-Hexane | >60 | >99 | [4] |
Note: Yields and purities are highly dependent on the specific reaction and purification conditions and may vary.
Visualizations
Synthesis Pathway and Side Reactions
Caption: Synthesis of this compound and potential side reactions.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity in the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4-(1-phenylethyl)-1,3-resorcinol catalyzed by ionic liquids | Semantic Scholar [semanticscholar.org]
- 3. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 4. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]
- 5. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stabilizing 4-(1-Phenylethyl)resorcinol in Lipid-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4-(1-Phenylethyl)resorcinol (PER) in lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges with this compound in lipid-based formulations?
A1: The main challenge is the chemical instability of this compound, particularly its sensitivity to light (photo-instability), which leads to degradation and a characteristic reddish discoloration of the formulation.[1][2][3] This degradation can occur even when the product is stored in the dark, although light exposure significantly accelerates the process.[1][2] Additionally, PER is unstable at higher temperatures and alkaline pH levels.[4][5]
Q2: Why is my lipid-based formulation containing this compound turning reddish-brown?
A2: The reddish-brown discoloration is a visible indicator of this compound degradation.[1][2] Even a small amount of degradation (less than 1%) can be enough to cause a noticeable color change, which is often unacceptable for commercial products.[2] This is primarily triggered by exposure to UV light and can also be influenced by the formulation's pH and the presence of certain excipients.[1][2][4]
Q3: What is the optimal pH range for formulations containing this compound?
A3: To maintain the stability of this compound, the ideal pH for the final formulation should be between 4.0 and 5.5.[6][7] The compound is known to be unstable at alkaline pH, with significant degradation observed at a pH of 9.[4][5]
Q4: Can encapsulating this compound in lipid nanoparticles improve its stability?
A4: Yes, encapsulation is a highly effective strategy. Incorporating this compound into lipid nanoparticles such as Nanostructured Lipid Carriers (NLCs), smartLipids, liposomes, ethosomes, transfersomes, and invasomes can significantly enhance its chemical stability and photostability.[1][7][8][9][10][11] These carrier systems protect the molecule from environmental factors and can also improve its solubility and skin penetration.[12][13] For instance, NLCs have been shown to provide excellent physicochemical stability and photostability for at least three months.[7][9][10][14]
Q5: What types of additives can be used to stabilize this compound?
A5: Three main groups of additives can be used:
-
UV Blockers: These are highly effective, especially those with strong absorption in the UV-A range. Examples include Tinosorb S and Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).[1][8]
-
Antioxidants: Certain antioxidants like Butylated Hydroxytoluene (BHT) and propyl gallate can provide good stabilization, particularly against degradation in the dark.[1][2] However, some antioxidants may accelerate discoloration.[1][2]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) and phytic acid can prevent discoloration.[1][2] However, their stabilizing effect is often due to a significant reduction in pH, which may not be suitable for all dermal applications.[1][2]
Troubleshooting Guides
Issue 1: Discoloration of the Formulation Upon Storage
| Potential Cause | Troubleshooting Steps |
| Photo-degradation | 1. Incorporate a UV blocker with high UV-A absorption, such as Tinosorb S or Oxynex ST liquid, into the oil phase of your formulation.[1][2] 2. Package the final product in opaque or UV-protective containers. 3. Store samples and final products protected from light. |
| Oxidation | 1. Add an effective antioxidant like BHT or propyl gallate to the formulation.[1][2] 2. Be cautious, as some antioxidants (e.g., Tinogard TT) can worsen discoloration.[1][2] It is advisable to screen several antioxidants. Antioxidants with a low standard electrode potential (<0.4 mV) appear to be more effective.[1][2] |
| Incorrect pH | 1. Measure the pH of your formulation. 2. Adjust the pH to be within the optimal range of 4.0-5.5 using appropriate buffering agents.[6][7] |
| Interaction with Metal Ions | 1. Add a chelating agent like Disodium EDTA to the aqueous phase of your formulation.[15] 2. Be aware that some chelating agents may significantly lower the pH.[1][2] |
Issue 2: Poor Solubility and Crystallization of this compound
| Potential Cause | Troubleshooting Steps |
| Low Solubility in the Lipid Phase | 1. Select lipids in which this compound has higher solubility. For NLCs, a combination of solid and liquid lipids (e.g., glycerol monostearate and olive oil) can improve loading capacity.[7][9][10][14] 2. Incorporate the active ingredient into the oil phase at an elevated temperature (around 75°C) during the preparation of the lipid nanoparticles to ensure it is fully dissolved.[14] |
| Supersaturation and Expulsion from Lipid Matrix | 1. Utilize lipid carrier systems like NLCs or smartLipids, which have a less ordered lipid matrix compared to Solid Lipid Nanoparticles (SLNs), leading to better drug loading and reduced expulsion during storage.[7] 2. Optimize the concentration of this compound to avoid exceeding the loading capacity of the chosen lipid system. |
Data Presentation
Table 1: Efficacy of Different Stabilizers on this compound Discoloration
| Stabilizer Category | Stabilizer Example | Concentration | Storage Conditions | Outcome on Discoloration | Reference |
| UV Blocker | Tinosorb S | Not Specified | 3 months in dark & 7 days light exposure | Complete prevention | [1][2] |
| UV Blocker | Oxynex ST liquid | Not Specified | 3 months in dark & 7 days light exposure | Complete prevention | [1][2] |
| UV Blocker | DHHB | 1 mg/mL | 48 hours UVA radiation | Significantly improved photostability | [8] |
| Antioxidant | Propyl Gallate | Not Specified | 3 months in dark & 7 days light exposure | Good stabilization in dark, less effective in light | [1][2] |
| Antioxidant | BHT | Not Specified | 3 months in dark & 7 days light exposure | Good stabilization in dark, less effective in light | [1][2] |
| Antioxidant | Tinogard TT | Not Specified | Not Specified | Accelerated discoloration | [1][2] |
| Chelating Agent | EDTA | Not Specified | 3 months in dark & 7 days light exposure | Complete prevention (pH shifted to ~2) | [1][2] |
| Chelating Agent | Phytic Acid | Not Specified | 3 months in dark & 7 days light exposure | Complete prevention (pH shifted to ~2) | [1][2] |
Table 2: Physicochemical Properties of this compound-Loaded Lipid Nanoparticles
| Lipid Carrier Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Nanoliposomes (PR-NLPs) | 130.1 ± 3.54 | 0.225 ± 0.02 | 96.81 ± 3.46 | 8.82 ± 0.6 | [8] |
| NLCs (PR-NLCs) | 57.9 ± 1.3 | 0.24 ± 0.01 | 93.1 ± 4.2 | 8.5 ± 0.4 | [7][9][10][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs (Hot-Melt Ultrasonic Method)
-
Preparation of Lipid Phase: Mix a solid lipid (e.g., glycerol monostearate) and a liquid lipid (e.g., olive oil) at a 7:3 ratio. Heat the mixture to 75°C until a homogenous lipid melt is formed. Dissolve the desired amount of this compound in the lipid melt.
-
Preparation of Aqueous Phase: Dissolve surfactants (e.g., 0.5% w/v PVA, 0.7% w/v lecithin, and 1.5% w/v Tween® 80) in distilled water. Heat the aqueous phase to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase. Homogenize the mixture at high speed (e.g., 15,000 rpm) for 5 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication to reduce the particle size and form the NLC dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form the NLCs.
Reference: Adapted from the method described for PR-NLCs preparation.[14]
Protocol 2: Photostability Testing of this compound Formulations
-
Sample Preparation: Place the this compound formulation in a sealed, transparent vial. Prepare a control sample protected from light by wrapping the vial in aluminum foil.
-
Light Exposure: Expose the samples to a controlled light source, such as a commercial UVA lamp (e.g., 400 W with an output of 30 µW/cm²).[8] Place the samples at a fixed distance from the lamp.
-
Sampling: Withdraw aliquots of the samples at predetermined time intervals (e.g., 4, 8, 12, 24, 36, and 48 hours).[8]
-
Analysis: Determine the remaining concentration of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.[8][16]
-
Evaluation: Compare the degradation profile of the light-exposed sample to the control sample to assess photostability. A visual assessment of color change should also be recorded at each time point.
Visualizations
References
- 1. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations | Semantic Scholar [semanticscholar.org]
- 6. dermafactors.com [dermafactors.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 13. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenylethyl Resorcinol [myskinrecipes.com]
- 16. scispace.com [scispace.com]
interference of 4-(1-Phenylethyl)resorcinol in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for 4-(1-Phenylethyl)resorcinol to interfere in biochemical assays.
Introduction
This compound, a potent tyrosinase inhibitor, is widely used in the cosmetics industry for its skin-lightening properties.[1][2] As with many phenolic compounds, its chemical structure raises the possibility of interference in various biochemical assays, potentially leading to misleading results. While not definitively classified as a Pan-Assay Interference Compound (PAIN), its resorcinol moiety suggests a potential for non-specific interactions.[3][4] This guide aims to equip researchers with the knowledge to identify and mitigate such potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a synthetic derivative of resorcinol. Its primary and well-documented biological activity is the potent inhibition of tyrosinase, a key enzyme in melanin synthesis.[1][5][6] This inhibitory action makes it a popular ingredient in cosmetic products aimed at reducing hyperpigmentation.
Q2: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A2: There is no conclusive evidence in the scientific literature to classify this compound as a PAIN. However, its chemical structure, specifically the resorcinol group, is a feature found in some classes of compounds known to interfere with biochemical assays.[3] Therefore, it is prudent for researchers to be aware of its potential for generating false-positive or misleading results in high-throughput screening (HTS) and other biochemical assays.
Q3: What are the potential mechanisms by which this compound could interfere with biochemical assays?
A3: Based on the chemical properties of resorcinol and other phenolic compounds, potential interference mechanisms include:
-
Redox Activity: Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[7] This can interfere with assays that are sensitive to the redox environment or that use redox-sensitive reporters.
-
Fluorescence Interference: Molecules with aromatic rings, like this compound, have the potential to be intrinsically fluorescent or to quench the fluorescence of assay reagents, leading to false-positive or false-negative signals in fluorescence-based assays.[8][9]
-
Protein Reactivity: Although less common for this specific structure, some phenolic compounds can react non-specifically with proteins, potentially altering their function and leading to false inhibition or activation.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically sequester and inhibit enzymes, a common cause of false positives in HTS.[10]
Q4: In which types of assays should I be particularly cautious when using this compound?
A4: Caution is advised in the following types of assays:
-
Fluorescence-based assays (e.g., FRET, FP, fluorescence intensity): Due to the potential for intrinsic fluorescence or quenching.[8][9]
-
Redox-sensitive assays: Assays that measure enzymes or pathways affected by the cellular redox state.
-
High-Throughput Screens (HTS): The high concentrations often used in single-point HTS can increase the likelihood of non-specific activity.[11]
-
Assays using promiscuous reporter enzymes: Such as luciferase, where direct inhibition of the reporter can be misinterpreted as an effect on the upstream target.[10]
Troubleshooting Guides
Issue 1: Apparent inhibition in a fluorescence-based assay.
Possible Cause: The observed activity may be due to fluorescence interference from this compound rather than true inhibition of the target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocol: Intrinsic Fluorescence Check
-
Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Plate Setup: Dispense the dilutions into a microplate. Include wells with buffer only as a negative control.
-
Measurement: Read the plate using the same fluorescence excitation and emission wavelengths as in the primary assay.
-
Analysis: A significant increase in fluorescence signal in the presence of the compound indicates intrinsic fluorescence.
Issue 2: Apparent inhibition in an enzyme assay, particularly one sensitive to redox conditions.
Possible Cause: The observed inhibition may be an artifact of redox cycling by this compound, leading to the production of H₂O₂ which can oxidize and inactivate the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for redox interference.
Experimental Protocol: Hydrogen Peroxide (H₂O₂) Production Assay
-
Reagents: Prepare a solution of Amplex Red and horseradish peroxidase (HRP) in the assay buffer.
-
Plate Setup: Add this compound at various concentrations to a microplate. Include a positive control (e.g., a known redox cycler) and a negative control (buffer only).
-
Reaction: Add the Amplex Red/HRP solution to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) at several time points.
-
Analysis: An increase in signal in the presence of the compound indicates H₂O₂ production.
Quantitative Data Summary
While specific data on the interference of this compound in a wide range of assays is limited, the following tables provide an example of how to present such data if it were generated through counter-screens.
Table 1: Illustrative Data for Fluorescence Interference of this compound
| Assay Type | Parameter | Value | Interpretation |
| Intrinsic Fluorescence | |||
| Buffer + Compound | RFU at Ex/Em 485/520 nm | 5,000 | Moderate intrinsic fluorescence. |
| Fluorescence Quenching | |||
| Fluorescein (10 nM) | IC₅₀ (quenching) | > 100 µM | No significant quenching observed. |
| Primary Assay (Example) | |||
| Kinase Activity (FRET) | IC₅₀ | 15 µM | Apparent inhibition. |
| Orthogonal Assay | |||
| Kinase Activity (Luminescence) | IC₅₀ | > 100 µM | No inhibition observed. |
Table 2: Illustrative Data for Redox Interference of this compound
| Assay Type | Parameter | Value | Interpretation | | :--- | :--- | :--- | | H₂O₂ Production | | | | | Amplex Red Assay | EC₅₀ (H₂O₂ production) | 50 µM | Compound produces H₂O₂. | | Primary Assay (Example) | | | | | Cysteine Protease Activity | IC₅₀ | 10 µM | Apparent inhibition. | | Primary Assay + Catalase | | | | | Cysteine Protease Activity | IC₅₀ | > 100 µM | Inhibition is rescued by catalase. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Tyrosinase Inhibition by this compound
Caption: Inhibition of the melanin synthesis pathway.
Experimental Workflow: Hit Validation for a Primary Screen
Caption: A general workflow for hit validation.
By following these guidelines and employing appropriate counter-screens, researchers can confidently assess the true biological activity of this compound and avoid the pitfalls of assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylethyl Resorcinol (Explained + Products) [incidecoder.com]
- 3. longdom.org [longdom.org]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol - Google Patents [patents.google.com]
- 7. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Enhancing Skin Penetration of 4-(1-Phenylethyl)resorcinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Phenylethyl)resorcinol (Phenylethyl Resorcinol, PR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its skin penetration.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the topical delivery of Phenylethyl Resorcinol?
A1: The primary challenges for topical delivery of Phenylethyl Resorcinol include its poor water solubility, potential for photo-instability, and the risk of skin irritation at higher concentrations.[1][2][3][4] These factors can limit its efficacy and cosmetic acceptability. Nanoencapsulation techniques are often employed to overcome these limitations by improving solubility, protecting the molecule from degradation, and minimizing direct contact with the skin to reduce irritation.[5][6]
Q2: What are the most effective strategies to enhance the skin penetration of Phenylethyl Resorcinol?
A2: Several nanoencapsulation strategies have proven effective in enhancing the skin penetration of Phenylethyl Resorcinol. These include:
-
Liposomes: Vesicular systems that can encapsulate PR, improving its stability and skin deposition.[7]
-
Ethosomes: Phospholipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, leading to significantly higher skin permeation and accumulation compared to conventional liposomes.[8][9][10]
-
Transfersomes and Invasomes: Ultradeformable vesicles that can squeeze through the narrow intercellular spaces of the stratum corneum, resulting in enhanced skin permeation.[4][5]
-
Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that offer good stability, controlled release, and have been shown to effectively deliver PR into the skin while protecting it from degradation.[2][3][11][12][13]
Q3: How does the choice of solvent affect the skin permeation of Phenylethyl Resorcinol?
A3: The choice of solvent significantly influences the skin permeation of Phenylethyl Resorcinol. A study using an in vitro Skin Parallel Artificial Membrane Permeability Assay (Skin-PAMPA) and ex vivo pig skin showed that different solvents lead to varying permeability coefficients.[14][15] For instance, propylene glycol has been identified as a promising vehicle for delivering PR to human skin.[16][17] The thermodynamic potential of the solvent, which is related to the saturation of PR in the solvent, plays a crucial role.[14]
Q4: Can nanoencapsulation improve the stability of Phenylethyl Resorcinol?
A4: Yes, nanoencapsulation is a key strategy to improve both the physicochemical and photostability of Phenylethyl Resorcinol.[1][11][18] Incorporating PR into nanocarriers like NLCs and liposomes protects it from environmental factors such as light, which can cause degradation and a reddish discoloration of the formulation.[12][13][19] Some formulations have demonstrated good stability for at least three to four months under various storage conditions.[2][4][8][9][10]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of Phenylethyl Resorcinol in Vesicular Systems.
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid composition | Optimize the ratio of phospholipids, cholesterol, and other components like edge activators (e.g., sodium deoxycholate in transfersomes).[4] |
| Inappropriate preparation method | Ensure the chosen method (e.g., thin-film hydration, ethanol injection) is suitable for PR's lipophilic nature. The ethanol injection method has been shown to be effective for preparing PR-loaded nanoliposomes.[1][20] |
| Incorrect pH of the aqueous phase | Although not extensively reported for PR, the pH can influence the charge and stability of vesicles. Maintain a pH that ensures vesicle stability. |
Issue 2: Poor Physical Stability of the Formulation (e.g., aggregation, precipitation).
| Possible Cause | Troubleshooting Step |
| Low zeta potential | A low zeta potential can lead to vesicle aggregation. Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization. The composition of the formulation, such as the inclusion of charged lipids or surfactants, can be adjusted to achieve this.[8][9] |
| Incorrect storage conditions | Store formulations at recommended temperatures (e.g., 4°C or 25°C in the dark) to maintain stability.[1][2][20] Some vesicular systems show good stability at both refrigerated and room temperatures.[8][9][10] |
| Suboptimal particle size and polydispersity index (PDI) | High PDI indicates a wide particle size distribution, which can contribute to instability. Optimize formulation parameters and preparation methods to achieve a narrow size distribution (PDI < 0.3).[4] |
Issue 3: Inconsistent Results in In Vitro Skin Permeation Studies.
| Possible Cause | Troubleshooting Step |
| Variability in skin samples | Use skin from the same anatomical site and donor if possible. For animal models like porcine skin, ensure consistent thickness and handling.[14][21] |
| Air bubbles under the skin membrane in Franz diffusion cells | Carefully inspect for and remove any air bubbles between the skin and the receptor fluid, as they can impede diffusion.[21] |
| Non-sink conditions in the receptor compartment | Ensure the concentration of PR in the receptor fluid remains below 10% of its saturation solubility to maintain sink conditions. This can be achieved by using a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizer like Tween 80) and frequent sampling.[21] |
| Inaccurate quantification method | Develop and validate a robust analytical method, such as HPLC, for the accurate quantification of PR in the receptor fluid and skin extracts.[16][17][22] |
Data Presentation
Table 1: Physicochemical Properties of Different Phenylethyl Resorcinol (PR) Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Ethosomes | 389 | 0.266 | -34.19 ± 0.44 | 71 | [8][9][10] |
| Liposomes | 286.4 ± 8.04 | 0.317 ± 0.03 | -39.20 ± 3.85 | 93.55 ± 0.05 | |
| Nanoliposomes (PR-NLPs) | 130.1 ± 3.54 | 0.225 ± 0.02 | -43.9 ± 3.44 | 96.81 ± 3.46 | [1][20] |
| NLCs (PR-NLCs) | 57.9 ± 1.3 | 0.24 ± 0.01 | - | 93.1 ± 4.2 | [2][3][12][13] |
| Transfersomes | < 500 | < 0.3 | High | > 50 | [4] |
| Invasomes | < 500 | < 0.3 | High | > 50 | [4] |
Table 2: In Vitro Skin Permeation of Phenylethyl Resorcinol (PR) from Various Formulations using Porcine Skin
| Formulation | Cumulative Permeation at 24h (µg/cm²) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Enhancement Ratio (vs. Liposomes) | Reference |
| Ethosomes | - | Significantly higher than liposomes | 7.4-fold higher skin accumulation | [8][9][10] |
| Liposomes | - | - | 1 | [8][9][10] |
| 20% Propylene Glycol Solution | 13 (approx.) | - | - | [16][17][23] |
| 30% Hydroethanolic Solution | - | - | - | [8][9][10] |
| Transfersomes | Significantly higher than other formulations | Significantly higher than other formulations | - | [4] |
| Invasomes | Higher than liposomes | Higher than liposomes | - | [4] |
Experimental Protocols
1. Preparation of Phenylethyl Resorcinol-Loaded Ethosomes
This protocol is based on the thin-film hydration method.
-
Materials: 0.5% w/v Phenylethyl Resorcinol (PR), 3% w/v L-α-phosphatidylcholine from soybean (SPC), 0.5% w/v cholesterol from lanolin (CHOL), 30% v/v absolute ethanol, and purified water.[8][9][10]
-
Procedure:
-
Dissolve PR, SPC, and CHOL in absolute ethanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with purified water by rotating the flask.
-
The resulting suspension is then sonicated to reduce the vesicle size and form a homogenous ethosomal dispersion.
-
2. Preparation of Phenylethyl Resorcinol-Loaded Nanoliposomes (PR-NLPs)
This protocol utilizes the modified ethanol injection method.[1][20]
-
Materials: Phenylethyl Resorcinol (PR), lecithin, cholesterol, Tween 80, and ultrapure water.
-
Procedure:
-
Prepare the lipid phase by dissolving lecithin and cholesterol in ethanol with stirring.
-
Add PR to the lipid phase to form the oil phase.
-
Prepare the aqueous phase by dissolving Tween 80 in ultrapure water.
-
Inject the oil phase into the aqueous phase using a syringe pump under magnetic stirring at a controlled temperature (e.g., 30°C).
-
The resulting nanoliposome dispersion can be further processed if needed (e.g., removal of ethanol).
-
3. In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a general protocol for assessing the skin permeation of PR formulations.[21]
-
Apparatus and Materials: Vertical static Franz diffusion cells, full-thickness porcine or human skin, receptor solution (e.g., phosphate-buffered saline pH 7.4 with a solubilizer), circulating water bath, magnetic stirrer, and the PR formulation to be tested.
-
Procedure:
-
Prepare the skin membrane by excising subcutaneous fat and cutting it to the appropriate size for the Franz cells.
-
Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1°C.
-
Apply a finite dose of the PR formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin, and extract the PR retained in the skin.
-
Analyze the concentration of PR in the collected samples and skin extracts using a validated analytical method like HPLC.
-
Visualizations
Caption: Workflow for preparing and evaluating Phenylethyl Resorcinol nanoformulations.
Caption: Mechanism of action of Phenylethyl Resorcinol in inhibiting melanin synthesis.
Caption: Logical relationship for enhancing Phenylethyl Resorcinol skin delivery.
References
- 1. Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin Whitening [mdpi.com]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Phenylethyl resorcinol - Wikipedia [en.wikipedia.org]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. [PDF] Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications | Semantic Scholar [semanticscholar.org]
- 9. Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin W… [ouci.dntb.gov.ua]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Technical Support Center: 4-(1-Phenylethyl)resorcinol Formulation Discoloration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering discoloration issues with formulations containing 4-(1-Phenylethyl)resorcinol.
Troubleshooting Guides & FAQs
This section addresses common questions and problems related to the color instability of this compound formulations.
Frequently Asked Questions
Q1: Why is my this compound formulation turning pink/reddish?
A1: this compound is highly susceptible to degradation, which often manifests as a pink or reddish discoloration. The primary culprits behind this degradation are exposure to light, elevated temperatures, and alkaline pH conditions.[1][2] This degradation is typically an oxidative process.
Q2: What are the key factors that accelerate the discoloration of my formulation?
A2: Several factors can hasten the discoloration process:
-
Light Exposure: UV radiation, in particular, is a major contributor to the degradation of this compound.[1]
-
High pH: Formulations with a pH above the optimal range of 4-5 are more prone to discoloration. Stability decreases significantly at alkaline pH, such as pH 9.[2]
-
Elevated Temperatures: Storage at high temperatures can accelerate the rate of degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
-
Incompatible Ingredients: Certain formulation components, such as some polymers (e.g., Carbomer, Carbopol), PEGs, amino acids, and urea, have been reported to cause yellowing or separation. Some fragrance ingredients can also contribute to discoloration.
Q3: How can I prevent or minimize discoloration in my this compound formulation?
A3: A multi-pronged approach is most effective for stabilizing your formulation:
-
Incorporate UV Absorbers: Broad-spectrum UV absorbers that cover the UVA range are highly effective. Ingredients like bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S) and diethylamino hydroxybenzoyl hexyl benzoate have been shown to significantly improve photostability.[1][3]
-
Add Antioxidants: While generally less effective than UV absorbers, antioxidants can help mitigate oxidation. Good choices include Propyl Gallate and Butylated Hydroxytoluene (BHT).[1] However, be aware that some antioxidants, like Tinogard TT, may paradoxically accelerate discoloration.[1]
-
Use Chelating Agents: Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Phytic Acid can prevent discoloration, often by lowering the pH of the formulation.[1] A patented process involves creating an adduct of this compound with a chelating agent in water before incorporating it into the final formulation to enhance color stability.[4][5][6]
-
Control the pH: Maintain the final formulation's pH in the acidic range of 4 to 5 for optimal stability.
-
Encapsulation: Incorporating this compound into delivery systems like nanostructured lipid carriers (NLCs) or liposomes can protect it from environmental factors and improve stability.[3][7]
-
Opaque Packaging: Storing the final product in opaque or UV-protective packaging is crucial to prevent light-induced degradation.
Troubleshooting Specific Issues
Problem 1: My formulation is colorless initially but turns pink within a few days of storage under ambient light.
-
Probable Cause: Photodegradation due to exposure to light.
-
Solution:
-
Incorporate a photostable, broad-spectrum UV absorber into your formulation.
-
Package your formulation in an opaque or UV-blocking container.
-
Consider adding an antioxidant to supplement the photoprotection.
-
Problem 2: My cream formulation is developing a yellowish tint, and I'm not using any ingredients known to cause this.
-
Probable Cause: Potential incompatibility with other ingredients in your formulation. Even trace amounts of certain impurities or interactions with packaging can sometimes lead to discoloration.
-
Solution:
-
Review your full ingredient list for potential incompatibilities. Avoid ingredients like carbomers, PEGs, amino acids, and urea if possible.
-
Conduct a compatibility study by preparing small batches of your formulation, each omitting one ingredient, to identify the problematic component.
-
Ensure your raw materials are of high purity and stored correctly.
-
Problem 3: I've added a chelating agent, but my formulation's pH is too low for a dermal application.
-
Probable Cause: Many chelating agents function by creating a highly acidic environment, which, while stabilizing this compound, is not ideal for skin products.[1]
-
Solution:
-
Consider a process where an adduct of this compound and the chelating agent is formed in an aqueous phase first. This pre-formed complex can then be incorporated into your main formulation, which may offer better color stability without drastically lowering the final pH.[4][5][6]
-
Use a combination of a chelating agent at a lower concentration with an antioxidant and a UV absorber for a synergistic stabilizing effect at a more skin-friendly pH.
-
Data on Formulation Stability
The following table summarizes the expected color stability of this compound formulations with different stabilizers after accelerated stability testing. The change in color is represented by ΔE*, where a higher value indicates a more significant color change.
| Formulation Base | Stabilizer(s) | Storage Conditions | Duration | Initial Lab | Final Lab | ΔE* (Illustrative) | Visual Observation |
| Oil-in-Water Emulsion | None | 45°C, 75% RH, Dark | 4 weeks | 95.0, 0.5, 1.0 | 85.0, 5.0, 8.0 | ~13.9 | Significant reddish discoloration |
| Oil-in-Water Emulsion | 0.2% BHT | 45°C, 75% RH, Dark | 4 weeks | 95.0, 0.5, 1.0 | 90.0, 2.0, 4.0 | ~5.9 | Slight pinkish tint |
| Oil-in-Water Emulsion | 0.1% EDTA | 45°C, 75% RH, Dark | 4 weeks | 95.0, 0.5, 1.0 | 93.0, 1.0, 2.0 | ~2.3 | Minimal color change |
| Oil-in-Water Emulsion | 0.5% Tinosorb S | 45°C, 75% RH, Dark & 7 days light exposure | 4 weeks | 95.0, 0.5, 1.0 | 94.5, 0.6, 1.2 | ~0.5 | No visible discoloration |
Note: The ΔE values are illustrative and based on qualitative descriptions from literature. Actual values will vary depending on the complete formulation and testing conditions.*
Experimental Protocols
1. Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of a this compound formulation under accelerated conditions to predict its shelf life and identify potential discoloration issues.
-
Objective: To evaluate the physical and chemical stability of the formulation, with a focus on color change, under elevated temperature and humidity.
-
Materials:
-
Your this compound formulation in its final packaging.
-
Control sample of the formulation without this compound.
-
Stability chambers set to:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)
-
4°C ± 2°C (for refrigeration effects)
-
-
Colorimeter or spectrophotometer for Lab* measurements.[8]
-
pH meter.
-
Viscometer.
-
HPLC system for quantifying this compound content.
-
-
Procedure:
-
Prepare at least three batches of your formulation.
-
Place samples of each batch in the different stability chambers.
-
At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples from each chamber.
-
For each sample, perform the following analyses:
-
Visual Assessment: Record any changes in appearance, such as color, clarity, and phase separation.
-
Colorimetric Measurement: Measure the L, a, and b* values using a calibrated colorimeter. Calculate ΔE* to quantify the color change from the initial measurement.[8]
-
pH Measurement: Measure the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity to assess any changes in the formulation's rheology.
-
Assay of this compound: Quantify the concentration of this compound using a validated HPLC method to determine the extent of degradation.
-
-
2. Protocol for Photostability Testing
This protocol evaluates the impact of light exposure on the stability and color of the formulation.
-
Objective: To determine the formulation's susceptibility to photodegradation.
-
Materials:
-
Your this compound formulation.
-
A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Samples in transparent containers.
-
Control samples wrapped in aluminum foil to protect them from light.
-
Colorimeter or spectrophotometer.
-
HPLC system.
-
-
Procedure:
-
Place the samples in the photostability chamber. Place the foil-wrapped control samples alongside them.
-
Expose the samples to a specified light intensity for a defined duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
At the end of the exposure period, retrieve the samples and the controls.
-
Conduct a visual assessment and measure the Lab* values of both the exposed and control samples.
-
Quantify the this compound content in both sets of samples using HPLC to determine the percentage of photodegradation.
-
3. HPLC Method for Quantification of this compound
This method can be used to determine the concentration of this compound in your formulation for stability studies.
-
Objective: To accurately quantify the amount of this compound in a cosmetic matrix.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A gradient elution may be necessary depending on the complexity of the formulation matrix. A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30, v/v).[7]
-
Flow Rate: 0.6-1.0 mL/min.[9]
-
Detection Wavelength: 280 nm.[10]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of your formulation and extract the this compound using a suitable solvent like methanol. The extraction may involve sonication and centrifugation to separate the active ingredient from the formulation matrix.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in your samples.
-
Visualizations
Caption: Generalized oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing discoloration in formulations.
References
- 1. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. JP7086960B2 - Use of chelating agents to improve the color stability of resorcinol - Google Patents [patents.google.com]
- 5. JP2020503284A - Use of chelating agents to improve the color stability of resorcinol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 9. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(1-Phenylethyl)resorcinol and Kojic Acid in Tyrosinase Inhibition
In the ongoing pursuit of potent and safe modulators of melanogenesis for dermatological and cosmetic applications, both 4-(1-Phenylethyl)resorcinol and kojic acid have emerged as significant inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. This guide provides a detailed, data-driven comparison of their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Experimental data from various studies consistently demonstrate that this compound and its structural analogs, collectively known as 4-alkylresorcinols, exhibit significantly lower IC50 values against tyrosinase compared to kojic acid.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | 0.0086 - 0.9 | [1] |
| Human Tyrosinase | L-DOPA | 0.14 - 200 | [1] | |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 30.6 - 121 | [2][3] |
| Mushroom Tyrosinase | L-Tyrosine | 7.5 - 30 | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme purity and assay methodology.[4]
Mechanism of Action: Interrupting Melanin Synthesis
Both this compound and kojic acid exert their effects by directly inhibiting tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis.[5][6] Tyrosinase facilitates two critical reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[7] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[8]
By binding to the active site of tyrosinase, these inhibitors prevent the substrate (L-tyrosine and L-DOPA) from accessing the catalytic copper ions, thereby blocking the production of dopaquinone and halting the entire melanin synthesis cascade.[5][9] While both are direct inhibitors, the resorcinol moiety in this compound and its analogs is considered crucial for their potent inhibitory activity.[1][10] Kojic acid, a fungal metabolite, is known to chelate the copper ions within the tyrosinase active site, contributing to its inhibitory effect.[3][6]
Melanogenesis Signaling Pathway
The production of melanin is a complex process regulated by various signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating event.[11]
Experimental Protocols: Tyrosinase Inhibition Assay
The in vitro assessment of tyrosinase inhibitors is commonly performed using a spectrophotometric assay that measures the enzymatic conversion of a substrate into a colored product. A widely used method is the L-DOPA oxidation assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of mushroom tyrosinase by 50% (IC50).
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound and Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of phosphate buffer to each well.
-
Add a small volume of the test compound or control to the respective wells.
-
Add the tyrosinase solution to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[12][13]
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the plate at 475-490 nm in kinetic mode for a set duration (e.g., 20-30 minutes) or as an endpoint reading after a fixed time.[2][14]
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the reaction without an inhibitor.
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Conclusion
Based on the available experimental data, this compound and related 4-alkylresorcinols are demonstrably more potent inhibitors of tyrosinase than kojic acid, as evidenced by their significantly lower IC50 values. Both compounds function through the direct inhibition of tyrosinase, a critical enzyme in the melanogenesis pathway. The provided experimental protocol for the L-DOPA oxidation assay offers a standardized method for the comparative evaluation of these and other potential tyrosinase inhibitors. For researchers and drug development professionals, this compound represents a highly effective alternative to kojic acid for applications requiring the modulation of melanin synthesis.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylethyl Resorcinol|High-Purity Tyrosinase Inhibitor [benchchem.com]
- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase - Wikipedia [en.wikipedia.org]
- 8. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Tyrosinase inhibition assay [bio-protocol.org]
A Comparative Analysis of 4-(1-Phenylethyl)resorcinol and Hydroquinone for Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective and safe skin lightening agents, 4-(1-phenylethyl)resorcinol, a synthetic derivative of resorcinol, has emerged as a promising alternative to the long-standing gold standard, hydroquinone. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their mechanisms of action, clinical efficacy, and safety profiles to inform research and development in dermatology and cosmetology.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and hydroquinone exert their primary skin-lightening effects by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. However, their molecular interactions and broader impacts on melanogenesis differ significantly.
Hydroquinone , a well-established tyrosinase inhibitor, acts as a competitive substrate for the enzyme.[1][2][3] It is oxidized by tyrosinase, thereby competing with the natural substrate, L-tyrosine, and preventing the formation of melanin precursors.[1][3] Beyond enzymatic inhibition, hydroquinone can also induce selective damage to melanocytes and increase the degradation of melanosomes, further contributing to its depigmenting effect.[4]
This compound also directly inhibits tyrosinase activity.[5][6] However, its mechanism extends beyond simple competitive inhibition. Studies have shown that it can downregulate the expression of key melanogenic enzymes, including tyrosinase and tyrosinase-related protein 2 (TRP-2), at the mRNA level.[7] Furthermore, this compound has been found to activate the p44/42 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[7] This multi-faceted approach suggests a more targeted and potentially less cytotoxic mechanism of action compared to hydroquinone.
Quantitative Performance Data
The following tables summarize key quantitative data from in vitro and clinical studies to facilitate a direct comparison of the efficacy of this compound and hydroquinone.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Tyrosinase Source | IC50 Value | Reference |
| This compound | Mushroom | More potent than kojic acid | [6] |
| Hydroquinone | Mushroom | Weak inhibitor | [8] |
| Thiamidol (a resorcinyl-thiazole derivative) | Human | 1.1 µmol/L | [8] |
| Kojic Acid | Mushroom | > 500 µmol/L | [8] |
Table 2: Clinical Efficacy in Hyperpigmentation
| Compound/Regimen | Condition | Duration | Key Outcomes | Reference |
| 1% Hexylresorcinol vs. 2% Hydroquinone | Facial and Hand Hyperpigmentation | 12 weeks | Both treatments significantly reduced pigmentation with no statistically significant difference between them. Hexylresorcinol was well-tolerated. | [9][10] |
| 0.5% this compound | Age Spots and Skin Brightness | 12 weeks | Significant improvement in the appearance of age spots and overall skin brightness. | [11] |
| Topical this compound post-IPL | Solar Lentigo and Melasma | 4 weeks | Synergistically improved skin brightness and reduced hyperpigmentation compared to control.[12] | [12] |
| Skin-Lightening Complex (including phenylethyl resorcinol) | Mottled Hyperpigmentation | 12 weeks | 32% decrease in mottled hyperpigmentation. 57% of subjects showed at least a moderate response. | [13] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
A common method to assess the inhibitory potential of a compound on tyrosinase activity involves the following steps:
-
Enzyme and Substrate Preparation: Mushroom tyrosinase is a commonly used enzyme source. L-tyrosine or L-DOPA is used as the substrate.
-
Reaction Mixture: The test compound (e.g., this compound or hydroquinone) at various concentrations is pre-incubated with the tyrosinase enzyme in a phosphate buffer (pH 6.8) at a controlled temperature.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).
-
Measurement: The formation of dopachrome, an intermediate in the melanin synthesis pathway, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined.
Cellular Melanin Content Assay
This assay quantifies the effect of a compound on melanin production in cultured melanocytes (e.g., B16F10 mouse melanoma cells or human epidermal melanocytes):
-
Cell Culture: Melanocytes are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of the test compound for a specific period (e.g., 72 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed using a sodium hydroxide solution, often with heating, to solubilize the melanin.
-
Quantification: The melanin content in the cell lysate is measured spectrophotometrically by reading the absorbance at approximately 405 nm.
-
Normalization: The melanin content is typically normalized to the total protein content of the cells to account for any effects on cell proliferation.
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway and Points of Inhibition
The following diagram illustrates the simplified melanogenesis pathway and highlights the proposed points of inhibition for both this compound and hydroquinone.
Caption: Melanogenesis pathway and inhibition points.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for comparing the skin lightening efficacy of two compounds.
Caption: Comparative analysis experimental workflow.
Safety and Tolerability
Hydroquinone's use is associated with potential side effects, including skin irritation, contact dermatitis, and, with long-term use, a paradoxical darkening of the skin known as exogenous ochronosis.[2][3] These concerns have led to restrictions on its use in cosmetics in several countries.
This compound is generally considered to have a better safety profile.[14][15] Clinical studies have shown it to be well-tolerated with a lower incidence of skin irritation compared to traditional lightening agents.[9][13] However, like any active ingredient, cases of allergic contact dermatitis have been reported, though they are infrequent.[16] A significant challenge with this compound is its photo-instability, which can be addressed through formulation strategies such as encapsulation in nanostructured lipid carriers.[6][17][18]
Conclusion
This compound presents a compelling alternative to hydroquinone for skin lightening. Its multi-faceted mechanism of action, targeting both tyrosinase activity and the upstream signaling pathways of melanogenesis, suggests a more sophisticated approach to depigmentation. While hydroquinone remains a potent and effective treatment, its safety profile is a significant consideration. The available data indicates that this compound offers comparable, and in some contexts, superior efficacy with a more favorable safety and tolerability profile. Further head-to-head clinical trials with robust, standardized methodologies are warranted to definitively establish the comparative efficacy and long-term safety of these two agents. For drug development professionals, the favorable characteristics of this compound make it a prime candidate for incorporation into next-generation skin lightening formulations.
References
- 1. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 3. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Phenylethyl resorcinol smartLipids for skin brightening - NaturaSyn Group [m.yrbeautyactives.com]
- 12. mma.prnewswire.com [mma.prnewswire.com]
- 13. Efficacy of hydroquinone-free skin-lightening cream for photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bg.chenlangbio.com [bg.chenlangbio.com]
- 15. nbinno.com [nbinno.com]
- 16. researchmap.jp [researchmap.jp]
- 17. researchgate.net [researchgate.net]
- 18. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 4-(1-Phenylethyl)resorcinol Versus Other Resorcinol Derivatives: A Comparative Guide
In the landscape of dermatological research and cosmetic science, the quest for potent and safe skin-lightening agents has led to the extensive investigation of resorcinol derivatives. Among these, 4-(1-Phenylethyl)resorcinol, also known as Phenylethyl Resorcinol, has emerged as a prominent compound. This guide provides a comprehensive comparison of the efficacy of this compound against other notable resorcinol derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways.
Comparative Efficacy: A Quantitative Analysis
The primary mechanism by which resorcinol derivatives exert their skin-lightening effect is through the inhibition of tyrosinase, the key enzyme in melanin synthesis. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor, with a lower IC50 value indicating greater efficacy.
Tyrosinase Inhibition
Data from various studies consistently demonstrates the potent tyrosinase inhibitory activity of this compound and its counterparts. The following table summarizes the reported IC50 values for the inhibition of human tyrosinase.
| Compound | Human Tyrosinase Inhibition (IC50) |
| This compound | 131 µmol/L[1] |
| 4-n-Butylresorcinol | 21 µmol/L[1][2] |
| 4-Hexylresorcinol | 94 µmol/L[1] |
| Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 1.1 µmol/L[3] |
| Kojic Acid (Reference) | ~500 µmol/L[2] |
Lower IC50 values indicate higher potency.
Melanin Inhibition in Cell-Based Assays
Beyond enzymatic inhibition, the efficacy of these compounds is further evaluated by their ability to reduce melanin production in skin cell models, such as B16F10 murine melanoma cells or 3D skin models.
| Compound | Melanin Inhibition (IC50) | Cell Model |
| This compound | - | - |
| 4-n-Butylresorcinol | 13.5 µmol/L[2][4] | MelanoDerm[2][4] |
| Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 0.9 µmol/L[3] | MelanoDerm[3] |
| Kojic Acid (Reference) | >400 µmol/L[2] | MelanoDerm[2] |
Mechanism of Action: A Divergence in Signaling Pathways
While direct tyrosinase inhibition is a common trait, research has revealed differences in the molecular signaling pathways modulated by various resorcinol derivatives.
This compound's anti-melanogenic action has been shown to be mediated by the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] In contrast, the hypopigmentary effect of 4-n-butylresorcinol is suggested to arise primarily from direct tyrosinase inhibition without a significant impact on other signaling pathways like ERK or Akt.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are outlines of key assays used to evaluate resorcinol derivatives.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay serves as a primary screening tool for potential skin-lightening agents.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which exhibits a characteristic absorbance at 475 nm. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in absorbance.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (resorcinol derivatives)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the L-DOPA solution and phosphate buffer.
-
Initiate the reaction by adding the mushroom tyrosinase solution.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Measure the absorbance at 475 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Guide to the Antioxidant Capacity of 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant capacity of 4-(1-Phenylethyl)resorcinol, a potent skin-lightening agent also recognized for its antioxidant properties. Through a detailed comparison with other well-known antioxidants, supported by experimental data and methodologies, this document serves as a valuable resource for researchers and professionals in drug development and cosmetic science.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound has been evaluated using various in vitro assays. While direct comparative studies with a broad spectrum of antioxidants are limited, existing data indicates its potent free radical scavenging capabilities.
| Antioxidant Assay | This compound | α-Tocopherol (Vitamin E) | Butylated Hydroxytoluene (BHT) | Kojic Acid |
| DPPH Radical Scavenging | More effective at 25µM[1] | Less effective than this compound at 25µM[1] | Less effective than this compound at 25µM[1] | 22 times less effective in anti-tyrosinase activity[2] |
Note: The data presented is based on available literature. A direct head-to-head comparison of IC50 values under identical experimental conditions would provide a more definitive ranking of antioxidant potency.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols are foundational and may be adapted based on specific experimental goals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a pale-yellow hydrazine is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and reference antioxidants (e.g., Vitamin C, Trolox) in a suitable solvent.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Include a control containing only the solvent and DPPH solution.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and reference antioxidants.
-
-
Reaction Mixture:
-
Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells, in the presence of a free radical generator.
Procedure:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
-
Loading of Probe and Treatment:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with a solution containing DCFH-DA and the test compound (this compound or reference antioxidants) for a specific period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the extracellular probe and compound.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway and Mechanism of Action
The primary antioxidant mechanism of this compound is attributed to its phenolic structure, which enables it to act as a direct free radical scavenger.[1][2] The hydroxyl groups on the resorcinol moiety can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.
Caption: Direct free radical scavenging by this compound.
In addition to its direct antioxidant activity, this compound has been shown to influence cellular signaling pathways. Notably, its anti-melanogenic effects are mediated through the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This activation leads to the degradation of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of tyrosinase expression, which is the rate-limiting enzyme in melanin synthesis.[2] While this pathway is primarily linked to its skin-lightening properties, the modulation of cellular signaling can have broader implications for skin health and its response to oxidative stress.
References
Revolutionizing Topical Delivery: A Comparative Analysis of 4-(1-Phenylethyl)resorcinol Carrier Systems
A deep dive into the performance of nanoliposomes, ethosomes, transfersomes, invasomes, and nanostructured lipid carriers for the enhanced dermal delivery of the potent skin-lightening agent, 4-(1-Phenylethyl)resorcinol.
This compound, a highly effective tyrosinase inhibitor, holds significant promise in the cosmetic and pharmaceutical industries for its skin-lightening properties. However, its practical application is often hampered by poor water solubility, photoinstability, and potential for skin irritation. To overcome these limitations, various advanced drug delivery systems have been developed to enhance its stability, skin penetration, and overall efficacy. This guide provides a comprehensive comparative analysis of prominent delivery platforms for this compound, offering researchers, scientists, and drug development professionals a critical overview of their respective performance based on experimental data.
Performance Metrics of Delivery Systems
The efficacy of a topical delivery system is contingent on a multitude of physicochemical properties. The following tables summarize the key performance indicators of different this compound nanoformulations, providing a quantitative basis for comparison.
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Nanoliposomes (PR-NLPs) | 130.1 ± 3.54 | 0.225 ± 0.02 | -43.9 ± 3.44 | 96.81 ± 3.46 | 8.82 ± 0.6 | [1][2][3] |
| Ethosomes | 389 | 0.266 | -34.19 ± 0.44 | 71 | Not Reported | [4][5][6] |
| Transfersomes | < 500 | < 0.3 | High | > 50 | Not Reported | [7][8][9] |
| Invasomes | < 500 | < 0.3 | High | > 50 | Not Reported | [7][8][9] |
| Nanostructured Lipid Carriers (PR-NLCs) | 57.9 ± 1.3 | 0.24 ± 0.01 | Not Reported | 93.1 ± 4.2 | 8.5 ± 0.4 | [10][11][12][13] |
Table 1: Physicochemical Characteristics of this compound Delivery Systems. This table offers a side-by-side comparison of the size, size distribution, surface charge, and drug-loading capabilities of various nanoformulations. Smaller particle sizes are generally associated with improved skin penetration.
| Delivery System | Permeation Coefficient (Kp) | Cumulative Amount Permeated (µg/cm²) at 24h | Skin Accumulation | Fold Increase in Accumulation vs. Liposomes | Reference |
| Ethosomes | Significantly higher than liposomes | Not explicitly quantified | 7.4-fold higher than liposomes | 7.4 | [4][5][6] |
| Transfersomes | Significantly higher than other formulations | Higher than other formulations | Higher accumulation than liposomes | Not explicitly quantified | [7][8] |
| Invasomes | Not explicitly quantified | Not explicitly quantified | Higher accumulation than liposomes | Not explicitly quantified | [7][8] |
| Propylene Glycol Solution | Not Applicable | 10.2 ± 3.1 (human skin) | 57.7 ± 7.9 (% of applied dose in porcine skin) | Not Applicable | [14][15] |
| Nanoliposomes (PR-NLPs) | Enhanced PR into the skin | Not explicitly quantified | Enhanced PR into the skin | Not explicitly quantified | [1][2] |
Table 2: In Vitro Skin Permeation and Retention of this compound from Various Formulations. This table highlights the ability of different delivery systems to transport the active ingredient across and into the skin, a critical factor for its biological activity.
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the critical evaluation of the presented data. The following sections detail the key experimental protocols used in the cited studies.
Preparation of Nanoformulations
-
Nanoliposomes (Ethanol Injection Method): Lecithin, cholesterol, and this compound are dissolved in ethanol. This ethanolic solution is then injected into an aqueous phase under constant stirring. The organic solvent is subsequently removed by evaporation, leading to the self-assembly of nanoliposomes.[1][16]
-
Ethosomes (Thin-Film Hydration): this compound, L-α-phosphatidylcholine from soybean, and cholesterol are dissolved in absolute ethanol. This mixture is then heated, and water is added slowly under constant stirring. The resulting formulation is sonicated to reduce vesicle size.[4][5]
-
Transfersomes and Invasomes (Modified Thin-Film Hydration): The preparation is similar to ethosomes, with the inclusion of an edge activator (e.g., sodium deoxycholate for transfersomes) or a terpene (e.g., d-limonene for invasomes) in the initial lipid-ethanol mixture.[7][9]
-
Nanostructured Lipid Carriers (Hot-Melted Ultrasonic Method): The solid lipid (e.g., glycerol monostearate) and liquid lipid (e.g., olive oil) are melted together. This compound is then dissolved in this lipid melt. This hot oil phase is dispersed in a hot aqueous surfactant solution under high-speed stirring, followed by ultrasonication to form the NLCs. The nanoemulsion is then cooled to room temperature.[10][11][12]
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique analyzes the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
Zeta Potential: Determined using Laser Doppler Anemometry. This method measures the electrophoretic mobility of the particles in an applied electric field, which is then converted to the zeta potential.
-
Encapsulation Efficiency (EE) and Loading Capacity (LC): Typically determined by separating the unencapsulated drug from the nanoformulation using techniques like ultrafiltration or ultracentrifugation. The amount of encapsulated drug is then quantified using High-Performance Liquid Chromatography (HPLC).[12]
In Vitro Skin Permeation Studies
-
Franz Diffusion Cell: This is the standard apparatus for in vitro skin permeation studies. A piece of excised skin (often porcine or human) is mounted between the donor and receptor compartments of the cell. The formulation is applied to the stratum corneum side in the donor compartment, and the receptor compartment is filled with a suitable buffer. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the amount of drug that has permeated through the skin.[1][14]
Cellular Efficacy Assays
-
Tyrosinase Activity Inhibition: B16F10 melanoma cells are cultured and treated with the different this compound formulations. After a specific incubation period, the cells are lysed, and the tyrosinase activity is measured spectrophotometrically by monitoring the rate of L-DOPA oxidation.[1][7]
-
Melanin Content Assay: Following treatment with the formulations, B16F10 melanoma cells are lysed, and the melanin content is solubilized. The amount of melanin is then quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[4][7]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams provide visual representations of key pathways and experimental setups.
Figure 1: General experimental workflow for the development and evaluation of this compound nanoformulations.
Figure 2: Simplified schematic of the melanin synthesis pathway and the inhibitory action of this compound.
Concluding Remarks
The encapsulation of this compound into advanced delivery systems presents a highly effective strategy to overcome its inherent limitations. Nanoliposomes and nanostructured lipid carriers demonstrate superior encapsulation efficiencies, while elastic vesicles like ethosomes and transfersomes exhibit remarkable skin penetration and accumulation.[1][4][5][7][8] The choice of an optimal delivery system will ultimately depend on the specific product requirements, considering factors such as desired skin penetration depth, formulation stability, and manufacturing scalability. The data and protocols presented in this guide offer a solid foundation for informed decision-making in the development of next-generation skin-lightening products featuring this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [PDF] Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications | Semantic Scholar [semanticscholar.org]
- 5. Ethosomes of Phenylethyl Resorcinol as Vesicular Delivery System for Skin Lightening Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 14. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 15. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Potent Efficacy of 4-(1-Phenylethyl)resorcinol in Skin Lightening: An In Vitro and In Vivo Correlation
A comprehensive comparison for researchers, scientists, and drug development professionals.
4-(1-Phenylethyl)resorcinol, a derivative of resorcinol, has emerged as a highly effective agent in the field of dermatology and cosmetology for its potent skin-lightening properties. This guide provides an objective comparison of its performance with other well-known alternatives, supported by experimental data, to elucidate the correlation between its in vitro and in vivo activity.
Comparative Performance Analysis
Extensive research has demonstrated the superior tyrosinase-inhibiting activity of this compound compared to commonly used skin-lightening agents such as hydroquinone and kojic acid. Tyrosinase is the key enzyme responsible for the production of melanin, the pigment that determines skin color.
In Vitro Efficacy
In vitro studies consistently highlight the potent inhibitory effect of this compound on tyrosinase activity. While direct comparative studies providing IC50 values for all three compounds under identical conditions are limited, the available data indicates a significantly higher potency for this compound. For instance, some research suggests it can be up to 22 times more effective than kojic acid in inhibiting mushroom tyrosinase.[1]
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Tyrosinase | Data not consistently reported in direct comparative studies, but noted as a potent inhibitor. | [2] |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [3] |
| Hydroquinone | Human Tyrosinase | In the millimolar range | [3] |
| Kojic Acid | Human Tyrosinase | ~500 | [3] |
| Kojic Acid | Mushroom Tyrosinase | 48.62 ± 3.38 | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and assay methodology.
In Vivo Efficacy
Clinical studies on human subjects have substantiated the in vitro findings, demonstrating the significant skin-lightening effects of this compound in topical applications. A study on a formulation containing phenylethyl resorcinol showed a significant decrease in hyperpigmentation after 12 weeks of use.[5] Another study indicated that while effective, it may be less potent than 4-n-butylresorcinol in vivo.[3] In contrast, hydroquinone, though effective, is associated with safety concerns and regulatory restrictions in many regions.[6] Kojic acid is also a popular ingredient but can suffer from instability and cause skin sensitivity.[6]
| Compound | Concentration | Study Duration | Key Findings | Source |
| This compound | Not specified in all studies | 12 weeks | Significant reduction in melasma area and severity. | [5] |
| 4-n-Butylresorcinol | 0.3% | 8 weeks | Statistically significant decrease in Melasma Area and Severity Index (MASI) score. | [7] |
| Hydroquinone | 2-4% | Variable | Considered a potent skin-lightening agent but with potential side effects like ochronosis and irritation. | [6] |
| Kojic Acid | 1-2% | Variable | Effective in reducing hyperpigmentation but can have stability issues and cause skin sensitivity. | [6] |
Mechanism of Action: Beyond Tyrosinase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of tyrosinase.[8] However, its anti-melanogenic activity is also mediated through the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This activation leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenic gene expression.[9]
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Experimental Protocols
In Vitro: Mushroom Tyrosinase Inhibition Assay
This assay is a standard method to screen for tyrosinase inhibitors.
Principle: The enzymatic oxidation of L-DOPA to dopachrome by mushroom tyrosinase is monitored spectrophotometrically. The presence of an inhibitor reduces the rate of dopachrome formation.
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of this compound, a positive control (e.g., kojic acid), and a negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
In Vitro: Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of a compound on melanin production in a relevant cell line.
Principle: B16F10 mouse melanoma cells are treated with the test compound, and the intracellular melanin content is quantified spectrophotometrically after cell lysis.
Procedure:
-
Culture B16F10 cells in a suitable medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Wash the cells with PBS and lyse them using a lysis buffer (e.g., NaOH with DMSO).
-
Incubate the lysate to dissolve the melanin granules.
-
Measure the absorbance of the lysate at a wavelength between 405-490 nm.
-
Normalize the melanin content to the total protein concentration or cell number.
In Vivo: Clinical Trial for Skin Lightening
Principle: A randomized, double-blind, placebo-controlled study is conducted to evaluate the efficacy and safety of a topical formulation containing the active ingredient.
Methodology:
-
Subject Recruitment: A cohort of subjects with hyperpigmentation (e.g., melasma, solar lentigines) is recruited.
-
Treatment Protocol: Subjects apply the test product and a placebo to designated areas of the skin (e.g., split-face design) twice daily for a set duration (e.g., 8-12 weeks).
-
Efficacy Assessment: Skin pigmentation is measured at baseline and at regular intervals using non-invasive instrumental methods:
-
Mexameter®: Measures the melanin index.
-
Chromameter: Measures the L* value (lightness), a* value (redness), and b* value (yellowness).
-
-
Clinical Evaluation: Dermatological assessment and subject self-assessment are also performed.
-
Data Analysis: Statistical analysis is used to compare the changes in pigmentation between the active and placebo groups.
Conclusion
The correlation between the in vitro and in vivo activity of this compound is strong. Its potent tyrosinase inhibitory activity, demonstrated in biochemical assays, translates to significant skin-lightening effects in cellular models and human clinical trials. Its dual mechanism of action, involving both direct enzyme inhibition and modulation of the p44/42 MAPK signaling pathway, likely contributes to its high efficacy. For researchers and drug development professionals, this compound represents a promising and effective alternative to traditional skin-lightening agents for the management of hyperpigmentation.
References
- 1. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mma.prnewswire.com [mma.prnewswire.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of 4-(1-Phenylethyl)resorcinol Against Other Leading Whitening Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe skin whitening agents is a cornerstone of dermatological and cosmetic research. While numerous compounds have been developed to inhibit melanogenesis, their safety profiles vary significantly, necessitating a thorough evaluation for researchers and product developers. This guide provides an objective comparison of the safety profiles of 4-(1-Phenylethyl)resorcinol against other widely used whitening agents: hydroquinone, kojic acid, arbutin, and vitamin C derivatives. The comparison is based on key safety endpoints including cytotoxicity, phototoxicity, and mutagenicity, supported by experimental data and detailed methodologies.
Executive Summary
This compound emerges as a potent tyrosinase inhibitor with a generally favorable safety profile, particularly when compared to hydroquinone, which has well-documented concerns regarding cytotoxicity and potential mutagenicity. While kojic acid and arbutin are effective whitening agents, they also present safety considerations such as skin sensitization and the potential for hydroquinone release, respectively. Vitamin C derivatives are widely regarded as safe, though their whitening efficacy can be less potent than other agents. This guide delves into the experimental data that underpins these safety assessments.
Mechanism of Action: Inhibition of Melanogenesis
The primary mechanism by which these agents exert their whitening effect is through the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. By blocking this enzyme, they prevent the conversion of L-tyrosine to L-DOPA and subsequent melanin production.
Comparative Safety Data
The following tables summarize the available quantitative data on the cytotoxicity, phototoxicity, and mutagenicity of the selected whitening agents.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | B16F10 melanoma | ~18.6 | [1] |
| Hydroquinone | B16F10 melanoma | ~23.3 (at 72h) | [1] |
| Kojic Acid | B16F10 melanoma | > 700 (non-toxic) | [2] |
| Arbutin (β-arbutin) | B16F10 melanoma | > 1000 (non-toxic) | [3][4] |
| Ascorbyl Glucoside | Human Fibroblasts | > 1000 (non-toxic) | [5] |
Note: IC50 is the half-maximal inhibitory concentration. A higher IC50 value generally indicates lower cytotoxicity. Data should be interpreted with caution due to variations in experimental conditions.
Table 2: In Vitro Phototoxicity Data (3T3 NRU Phototoxicity Assay)
| Compound | Photo Irritation Factor (PIF) | Mean Photo Effect (MPE) | Classification | Reference |
| This compound | Data not available | Data not available | - | |
| Hydroquinone | Data not available | Data not available | - | |
| Kojic Acid | Data not available | Data not available | - | |
| Arbutin | Data not available | Data not available | - | |
| Ascorbyl Glucoside | Data not available | Data not available | - |
Note: A PIF ≥ 5 or an MPE ≥ 0.15 is generally considered indicative of phototoxic potential. The lack of readily available public data for these specific compounds highlights a gap in comparative safety assessment.
Table 3: Mutagenicity Data (Ames Test)
| Compound | Result | Metabolic Activation | Reference |
| This compound | Data not available | - | |
| Hydroquinone | Generally Negative | With & Without | [6] |
| Kojic Acid | Positive at high concentrations | With & Without | [7][8] |
| Arbutin | Negative | With & Without | [9] |
| Ascorbyl Glucoside | Negative | With & Without |
Note: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. A positive result indicates that the chemical can cause mutations in the DNA of the test organism.
Experimental Protocols
Detailed methodologies for the key safety assays are provided below to allow for replication and further investigation.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., B16F10 melanoma cells or human keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test whitening agents in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.
3T3 NRU Phototoxicity Test (OECD 432)
This assay is the standard in vitro method for assessing the phototoxic potential of a substance.[11][12]
Protocol Details:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates until they reach sub-confluence.[12]
-
Treatment: Treat the cells with a range of concentrations of the test substance in two separate plates.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[2]
-
Neutral Red Uptake: After irradiation, wash the cells and incubate them with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance to determine the amount of dye uptake, which is proportional to the number of viable cells.[12]
-
Data Analysis: Compare the IC50 values from the irradiated (+UVA) and non-irradiated (-UVA) plates to calculate the Photo Irritation Factor (PIF) or the Mean Photo Effect (MPE).[2]
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This test is a widely used method for identifying substances that can cause gene mutations.[13][14]
Protocol Details:
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[13]
-
Exposure: Expose the bacterial strains to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix). The S9 mix simulates the metabolic processes in the liver.[15]
-
Plating: Plate the treated bacteria on a minimal agar medium that lacks the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]
Discussion of Safety Profiles
-
This compound: This compound demonstrates potent tyrosinase inhibition and appears to have a favorable cytotoxicity profile compared to hydroquinone in some studies.[1] However, the lack of publicly available, comprehensive data on its phototoxicity and mutagenicity is a significant gap that warrants further investigation by researchers.
-
Hydroquinone: While an effective whitening agent, hydroquinone has long been associated with safety concerns. It exhibits higher cytotoxicity compared to other agents in this guide and has been a subject of scrutiny regarding its potential for mutagenicity and carcinogenicity, leading to restrictions on its use in cosmetics in many regions.[1][6]
-
Kojic Acid: Kojic acid shows low cytotoxicity.[2] However, it has been reported to have skin-sensitizing potential and has shown positive results in some Ames tests at high concentrations, raising concerns about its mutagenic potential.[7][8]
-
Arbutin: Arbutin is generally considered to have low cytotoxicity.[3][4] The primary safety concern with arbutin is its potential to hydrolyze into hydroquinone, which could then exert its associated toxic effects. The stability of arbutin in formulations and on the skin is therefore a critical factor in its safety assessment.
-
Vitamin C Derivatives (e.g., Ascorbyl Glucoside): These compounds are widely regarded as having an excellent safety profile with very low cytotoxicity and no significant concerns regarding phototoxicity or mutagenicity.[5] Their primary limitation can be their lower potency as tyrosinase inhibitors compared to other agents.
Conclusion and Future Directions
This comparative guide highlights the complex and multifaceted nature of evaluating the safety of skin whitening agents. This compound presents a promising alternative to agents with more established safety concerns, such as hydroquinone. However, to solidify its position as a safe and effective whitening agent, further comprehensive and comparative studies on its phototoxicity and mutagenicity are essential. Researchers and drug development professionals are encouraged to utilize the provided protocols to conduct their own assessments and contribute to a more complete understanding of the safety profiles of these important dermatological compounds. A thorough risk-benefit analysis, considering both efficacy and the full spectrum of safety data, is paramount in the development of new and improved skin whitening products.
References
- 1. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arbutin overcomes tumor immune tolerance by inhibiting tumor programmed cell death-ligand 1 expression [medsci.org]
- 5. cir-safety.org [cir-safety.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. oecd.org [oecd.org]
- 12. iivs.org [iivs.org]
- 13. enamine.net [enamine.net]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantification of 4-(1-Phenylethyl)resorcinol (also known as Phenylethyl Resorcinol or PR), a potent skin-lightening agent: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of a suitable analytical method is pivotal in drug development and quality control to ensure the safety, efficacy, and quality of pharmaceutical and cosmetic products. This document presents a comparative summary of their performance based on published experimental data and provides detailed experimental protocols to assist in method selection and cross-validation.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are effective for the quantification of this compound. HPLC offers higher selectivity and is suitable for complex matrices, while UV-Vis spectrophotometry provides a simpler, more cost-effective, and rapid alternative for routine analysis in simpler formulations. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
Comparative Performance of Analytical Methods
The performance of HPLC and UV-Vis spectrophotometric methods for the determination of this compound has been validated in several studies. The key validation parameters are summarized in the table below for a clear comparison.
| Parameter | HPLC Method | UV-Visible Spectrophotometric Method |
| Linearity (Range) | 10.48-73.36 µg/mL[1] | 10-60 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.999[2] |
| Limit of Detection (LOD) | 0.19 µg/mL[3][4], 0.7183 µg/mL[1] | 1.55 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.57 µg/mL[3][4], 2.3943 µg/mL[1] | 4.69 µg/mL[2] |
| Accuracy (% Recovery) | 98-102%[5][6], 99-106%[3] | 91.90 ± 1.28% to 104.73 ± 0.60%[2] |
| Precision (%RSD) | < 2.0%[5][7][6] | < 3%[2] |
| Specificity | Method demonstrated to be specific[5][7] | Method demonstrated to be specific[2] |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometric analysis are provided below. These protocols are based on validated methods from the scientific literature.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound in various formulations, including complex matrices like vesicle carriers and skin permeation studies.[5][7][6]
Instrumentation:
-
HPLC system with a UV or photodiode-array (PDA) detector (e.g., Agilent 1100 series)[5][6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 40:20:40 (v/v/v)[5][6]
-
Column Temperature: 25°C[6]
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving an accurately weighed amount in methanol.[6]
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-80 µg/mL).
Sample Preparation:
-
For cream preparations, an extraction procedure may be required to separate the analyte from the matrix.
-
For liquid formulations, dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is a rapid, simple, and cost-effective technique for the quantification of this compound, particularly in nanoemulsion formulations.[2]
Instrumentation:
-
UV-Vis Spectrophotometer
Methodology:
-
Solvent: A suitable solvent in which this compound is soluble and stable.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound.
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 10-60 µg/mL).[2]
Sample Preparation:
-
For nanoemulsions, an extraction step is necessary to separate the this compound from the formulation.
-
Accurately dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or implementing a new method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry are validated and reliable methods for the quantification of this compound. The HPLC method offers superior selectivity and sensitivity, making it the preferred choice for complex sample matrices and when lower detection limits are required. The UV-Vis spectrophotometric method, while less sensitive, provides a simple, rapid, and cost-effective alternative for routine quality control in less complex formulations. A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and reliability of analytical data.
References
- 1. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 2. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and topical delivery of phenylethyl resorcinol. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Characterization and topical delivery of phenylethyl resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
literature review on the comparative efficacy of skin lightening agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various skin lightening agents, supported by experimental data from in-vitro and clinical studies. The information is intended to assist researchers and professionals in the fields of dermatology and cosmetology in their ongoing efforts to develop safe and effective treatments for hyperpigmentation.
In-Vitro Efficacy: Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a primary target for skin lightening agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for various agents against both mushroom and human tyrosinase. It is crucial to note the distinction, as efficacy can vary significantly between the two enzyme sources.
| Agent | Tyrosinase Source | IC50 (µM) | Reference(s) |
| Hydroquinone | Mushroom | 22.78 - 70 | [1][2] |
| Human | > 4000 | [3][4] | |
| Kojic Acid | Mushroom | 12.1 - 182.7 | [5][6][7][8] |
| Human | > 500 | [1][9][10] | |
| α-Arbutin | Mushroom | 480 - 8400 | [11][12] |
| Human | - | ||
| β-Arbutin | Mushroom | 900 - 9000 | [12][13] |
| Human | Weak inhibition | [1] | |
| Deoxyarbutin | Mushroom | - | |
| Human | More potent than Arbutin | [1] | |
| Azelaic Acid | Mushroom | Competitive inhibitor | |
| Human | - | ||
| Resveratrol | Mushroom | 57.05 - 63.2 | [14][15][16] |
| Human | 1.8 (approx. 0.39 µg/mL) | [14][17] | |
| Oxyresveratrol | Mushroom | 52.7 | [14] |
| Human | 0.09 | [17] | |
| Thiamidol | Mushroom | 108 | [1][9] |
| Human | 1.1 | [1][3][9] |
In-Vitro Efficacy: Reduction of Melanin Content
Cell-based assays, typically using murine melanoma B16F10 cells, provide a valuable model for assessing the ability of a compound to reduce melanin synthesis in a cellular environment. The following table presents the reported percentage reduction in melanin content by various agents at specified concentrations.
| Agent | Cell Line | Concentration | Melanin Content Reduction (%) | Reference(s) |
| Hydroquinone | B16F10 | - | Effective, but often cytotoxic | [18] |
| Kojic Acid | B16F10 | 5 mM | 42 | [6] |
| B16F10 | 250 µg/mL | 21.78 (vs. control) | [19] | |
| α-Arbutin | Human Melanoma Cells | < 1.0 mM | Dose-dependent decrease | [12] |
| Human Skin Model | 250 µ g/tissue | 60 | [12] | |
| β-Arbutin | B16F10 | 43.8–700 µM | Dose-dependent decrease | [14] |
| Deoxyarbutin | B16F10 | 43.8–700 µM | Up to 82% | [14] |
| Azelaic Acid | B16F10 | 100 µg/mL | 42 (vs. untreated) | [13][16] |
| B16F10 | 20 mM | 37 | [8] | |
| Resveratrol | B16F10 (α-MSH stimulated) | 100 µM | 28.2 | [20] |
| B16F10 | 50 µM | Significant reduction | [5][11][21] | |
| Thiamidol | MelanoDerm™ (3D skin model) | - | Close to 100% | [3] |
Clinical Efficacy: Comparative Human Studies
Clinical trials provide the ultimate assessment of a skin lightening agent's efficacy and safety in humans. Key metrics include the Melasma Area and Severity Index (MASI), a lower score indicating improvement, and instrumental measurements of skin color such as the melanin index and L* value (lightness).
| Comparison | Concentration(s) | Duration | Key Findings | Reference(s) |
| Thiamidol vs. Hydroquinone | 0.2% Thiamidol vs. 2% Hydroquinone | 12 weeks | 79% of subjects showed improvement with Thiamidol vs. 61% with Hydroquinone. | [7] |
| Azelaic Acid vs. Hydroquinone | 20% Azelaic Acid vs. 4% Hydroquinone | 20 weeks | Both had similar effects in reducing mMASI scores. | [21] |
| 20% Azelaic Acid vs. 2% Hydroquinone | 24 weeks | 73% of Azelaic Acid patients had good to excellent results compared to 19% of Hydroquinone patients. | [14][17] | |
| Kojic Acid vs. Hydroquinone | 0.75% Kojic Acid vs. 4% Hydroquinone | 12 weeks | Hydroquinone showed a more rapid and superior overall improvement. | [8][15] |
| Combination (Kojic Acid + Hydroquinone) vs. Monotherapy | 12 weeks | The combination of 1% Kojic Acid and 2% Hydroquinone was more effective than either agent alone. | [22] | |
| Arbutin vs. Hydroquinone | 5% Arbutin vs. 4% Hydroquinone | 6 weeks | Arbutin showed significant pigment reduction compared to the inactive control, while hydroquinone did not in this study. | [2][23] |
| Lignin Peroxidase vs. Hydroquinone | Lignin Peroxidase vs. 2% Hydroquinone | 31 days | Lignin Peroxidase showed a 7.6% reduction in melanin index, while Hydroquinone showed no significant change. | [5] |
| Resveratrol Analogs | 0.4% Resveratryl Triacetate (RTA) | 8 weeks | Statistically significant decrease in pigmentation intensity compared to control. | [10] |
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by several interconnected signaling pathways. Understanding these pathways is crucial for identifying novel targets for skin lightening agents.
Caption: Key signaling pathways regulating melanogenesis.
Experimental Protocols
In-Vitro Tyrosinase Inhibition Assay
This assay is fundamental for the initial screening of potential skin lightening agents by directly measuring their effect on tyrosinase activity.
Caption: Experimental workflow for in-vitro tyrosinase inhibition assay.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells in culture after treatment with a test compound, providing a measure of its efficacy in a cellular context.
Caption: Experimental workflow for melanin content assay in B16F10 cells.
References
- 1. A split-face evaluation of a novel pigment-lightening agent compared with no treatment and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Hyperpigmentation in Darker Skin Types: A Review of Current Treatments [practicaldermatology.com]
- 5. A randomized and placebo-controlled study to compare the skin-lightening efficacy and safety of lignin peroxidase cream vs. 2% hydroquinone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Reduction of facial pigmentation of melasma by topical lignin peroxidase: A novel fast-acting skin-lightening agent | Semantic Scholar [semanticscholar.org]
- 7. Thiamidol in Melasma in Patients of Skin of Color: A Preliminary Report of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma. (2013) | Rochelle C Monteiro | 93 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Skin Lightening Efficacy of Resveratrol and Its Analogs: From in Vitro Studies to Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Azelaic Acid Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. images-1.eucerin.com [images-1.eucerin.com]
- 17. Double-blind comparison of azelaic acid and hydroquinone in the treatment of melasma. | Semantic Scholar [semanticscholar.org]
- 18. [PDF] A COMPARATIVE STUDY OF KOJIC ACID AND HYDROQUINONE 2% CREAMS FOR THE TREATMENT OF MELASMA | Semantic Scholar [semanticscholar.org]
- 19. Reduction of facial pigmentation of melasma by topical lignin peroxidase: A novel fast-acting skin-lightening agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iranjd.ir [iranjd.ir]
- 21. Kojic Acid vis-a-vis its Combinations with Hydroquinone and Betamethasone Valerate in Melasma: A Randomized, Single Blind, Comparative Study of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jcadonline.com [jcadonline.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-(1-Phenylethyl)resorcinol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-(1-Phenylethyl)resorcinol, a compound also known as phenylethyl resorcinol, which is increasingly used in various research and development applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: A lab coat or other protective clothing is necessary.
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse the mouth and do NOT induce vomiting. Call a physician.[2]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to local, state, and federal regulations.[1][2]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and lab wipes, should be considered contaminated and collected as hazardous waste.[3] These items should be placed in a separate, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a labeled, sealed container for hazardous liquid waste.
Step 2: On-Site Neutralization and Treatment (When Applicable)
Step 3: Recommended Disposal Method
The most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The preferred technique is incineration.[2]
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Step 4: Handling Spills
In the event of a spill, immediate action is required to contain and clean the area.
-
Small Spills:
-
Large Spills:
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely published and are subject to local regulations, the following table summarizes its hazard classifications, which inform the stringent disposal requirements.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
Essential Safety and Logistical Information for Handling 4-(1-Phenylethyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-(1-Phenylethyl)resorcinol in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | H302 | Protective gloves, protective clothing, eye protection, face protection.[1][2] |
| Skin corrosion/irritation (Category 2) | H315 | Impervious clothing, protective gloves.[1][2] |
| Serious eye damage/eye irritation (Category 2A) | H319 | Safety goggles with side-shields or a face shield.[1][2] |
| Specific target organ toxicity, single exposure (respiratory tract irritation) (Category 3) | H335 | Suitable respirator if dusts are generated.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Verify the accessibility of a safety shower and an eye wash station.[1]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Take precautionary measures against static discharge, especially if there is a risk of dust explosion.[3]
3. Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment during cleanup.[1]
-
For solid spills, moisten the material first or use a HEPA-filter vacuum for cleanup and place it into a sealed container for disposal.[4]
-
For liquid spills, cover with dry lime, sand, or soda ash and place into sealed containers for disposal.[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Prevent the product from entering drains or water courses.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1][2]
-
Solid Waste: Collect solid waste, including contaminated PPE, in a clearly labeled, sealed container for chemical waste.[3]
-
Liquid Waste: Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.
Emergency First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting. Call a physician or poison control center immediately.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
